Product packaging for 2-(1H-imidazol-5-yl)pyridine(Cat. No.:CAS No. 16576-78-6)

2-(1H-imidazol-5-yl)pyridine

Cat. No.: B096726
CAS No.: 16576-78-6
M. Wt: 145.16 g/mol
InChI Key: AHHQCRZKQHDXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Imidazol-5-yl)pyridine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound combines two privileged pharmacophores—a pyridine ring and an imidazole ring—in a single molecular structure, making it a valuable building block for developing novel bioactive molecules. Researchers can leverage this core structure to design and synthesize potential therapeutic agents. The imidazole ring is a known component in pharmacologically active compounds, and its fusion with pyridine is a strategy to create new chemical entities with enhanced properties. In pharmaceutical research, analogous pyridine-imidazole hybrid structures have demonstrated potential as inhibitors of biological targets. For instance, closely related 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazole derivatives have been developed and evaluated as potent and selective ALK5 (Activin Receptor-Like Kinase 5) inhibitors for application as cancer immunotherapeutic agents . Furthermore, similar molecular frameworks incorporating benzimidazole and imidazo[4,5-b]pyridine cores have been synthesized and shown to exhibit promising in vitro antibacterial and antifungal activities, highlighting the broader potential of such heterocyclic systems in antimicrobial research . This compound serves as a crucial intermediate for researchers exploring structure-activity relationships in these and other therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B096726 2-(1H-imidazol-5-yl)pyridine CAS No. 16576-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-imidazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHQCRZKQHDXIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16576-78-6
Record name 2-(1H-imidazol-4-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The synthesis of pyridyl-substituted imidazoles is of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of the prospective synthesis and characterization of 2-(1H-imidazol-5-yl)pyridine. Due to the limited availability of direct literature for this specific isomer, this document outlines plausible synthetic strategies adapted from established methodologies for analogous 5-aryl-1H-imidazoles. Detailed experimental protocols, predicted characterization data, and visual workflows are presented to aid researchers in the preparation and verification of this target compound.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The linkage of an imidazole ring to a pyridine moiety creates a scaffold with diverse therapeutic potential, acting as ligands for various biological targets. While the 2-(1H-imidazol-2-yl)pyridine and 2-(1H-imidazol-4-yl)pyridine isomers are well-documented, the 5-substituted isomer, this compound, is less explored. This guide proposes viable synthetic routes and outlines the expected analytical characterization for this compound, providing a foundational resource for its synthesis and subsequent investigation.

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are considered for the synthesis of this compound: formation of the imidazole ring onto a pyridine precursor (Van Leusen Imidazole Synthesis) and the coupling of pre-formed imidazole and pyridine rings (Palladium-Catalyzed Cross-Coupling).

Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method for constructing the imidazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC)[1][2]. This approach would involve the reaction of 2-pyridinecarboxaldehyde with TosMIC in the presence of a base.

Van_Leusen_Synthesis Pyridine-2-carboxaldehyde Pyridine-2-carboxaldehyde Intermediate Dihydroimidazole Intermediate Pyridine-2-carboxaldehyde->Intermediate + TosMIC, Base TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Intermediate Product This compound Intermediate->Product Elimination of Tosyl Group

Caption: Proposed Van Leusen synthesis of this compound.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

A plausible alternative is the Suzuki-Miyaura cross-coupling reaction, which would involve the reaction of a 5-halo-1H-imidazole (protected) with a 2-pyridylboronic acid or vice versa[3][4][5]. This method offers the advantage of building the molecule from readily available starting materials.

Suzuki_Coupling Imidazole Protected 5-Bromo-1H-imidazole Coupling Suzuki-Miyaura Coupling Imidazole->Coupling Pyridine 2-Pyridylboronic Acid Pyridine->Coupling Deprotection Deprotection Coupling->Deprotection Pd Catalyst, Base Product This compound Deprotection->Product

Caption: Proposed Suzuki-Miyaura coupling for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic routes.

Protocol for Van Leusen Imidazole Synthesis
  • Reaction Setup: To a solution of pyridine-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or DMF, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Slowly add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling
  • Protection of Imidazole: Protect the nitrogen of 5-bromo-1H-imidazole with a suitable protecting group (e.g., SEM, Boc) under standard conditions.

  • Coupling Reaction: In a reaction vessel, combine the protected 5-bromo-1H-imidazole (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like cesium carbonate (Cs₂CO₃) (2.0 eq) in a solvent system like dioxane/water.

  • Reaction Conditions: Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Deprotection: After cooling, perform an aqueous work-up. The crude protected product can then be deprotected under appropriate conditions (e.g., acid for Boc group).

  • Purification: Purify the final compound by column chromatography.

Characterization

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. Predicted data based on its isomers and related structures are summarized below.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₈H₇N₃
Molecular Weight 145.16 g/mol
Appearance Off-white to pale yellow solid
Melting Point 130-145 °C (estimated)
Spectroscopic Data
TechniquePredicted Data
¹H NMR Pyridine protons: δ 8.5-8.7 (d, 1H), 7.7-7.9 (t, 1H), 7.2-7.4 (m, 2H). Imidazole protons: δ 7.9-8.1 (s, 1H), 7.1-7.3 (s, 1H). NH proton: δ 12.0-13.0 (br s, 1H).
¹³C NMR Pyridine carbons: δ 150-152, 148-150, 136-138, 122-124, 120-122. Imidazole carbons: δ 135-138, 128-130, 115-118.
Mass Spec (ESI) m/z: 146.0718 [M+H]⁺
FT-IR (cm⁻¹) ~3100-3000 (Ar-H stretch), ~1600-1450 (C=C and C=N stretch), ~3400-3200 (N-H stretch, broad)

Experimental and Characterization Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Product MS Mass Spectrometry NMR->MS FTIR FT-IR Spectroscopy MS->FTIR MP Melting Point Analysis FTIR->MP Final_Data Structural Confirmation MP->Final_Data Data Analysis

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a theoretical yet robust framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies such as the Van Leusen imidazole synthesis and Suzuki-Miyaura cross-coupling, researchers are equipped with practical strategies to access this compound. The predicted analytical data serves as a benchmark for structural verification. The successful synthesis of this molecule will open avenues for its evaluation in drug discovery programs and further expand the chemical space of pyridyl-imidazoles.

References

Chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search, it has been determined that there is a significant lack of specific published data for the chemical properties and reactivity of 2-(1H-imidazol-5-yl)pyridine. The vast majority of available scientific literature pertains to its isomer, 2-(1H-imidazol-2-yl)pyridine . The positional difference of the pyridine substituent on the imidazole ring—position 5 versus position 2—profoundly influences the molecule's electronic structure, steric environment, and chemical behavior.

This guide will instead focus on providing a detailed technical overview of the well-documented and extensively studied isomer, 2-(1H-imidazol-2-yl)pyridine , while noting the theoretical differences expected for the 5-substituted isomer where applicable. This approach ensures the provided information is accurate, well-supported by experimental evidence, and valuable to researchers, scientists, and drug development professionals.

Introduction to 2-(1H-imidazol-2-yl)pyridine

2-(1H-imidazol-2-yl)pyridine is a heterocyclic organic compound that incorporates both a pyridine and an imidazole ring. This unique structural arrangement makes it a versatile bidentate ligand in coordination chemistry, a valuable scaffold in medicinal chemistry, and a key intermediate in the synthesis of more complex molecules. Its ability to coordinate with a wide range of metal ions has led to its use in catalysis, materials science for developing metal-organic frameworks (MOFs), and the creation of complexes with interesting magnetic and optical properties.[1]

Chemical Structure and Physicochemical Properties

The structure of 2-(1H-imidazol-2-yl)pyridine consists of a pyridine ring linked at its 2-position to the 2-position of an imidazole ring. This linkage allows for free rotation around the C-C single bond, but the molecule often adopts a planar conformation, particularly when coordinating to a metal center.

Table 1: Physicochemical Properties of 2-(1H-imidazol-2-yl)pyridine

PropertyValueReference(s)
Molecular Formula C₈H₇N₃[2]
Molecular Weight 145.16 g/mol [2]
Appearance Colorless, light yellow, or white to off-white solid/powder[3]
Melting Point 135-140 °C[2][3]
Boiling Point (Predicted) 382.8 ± 15.0 °C[3]
Density (Predicted) 1.214 ± 0.06 g/cm³[3]
pKa (protonated form) pK1: 8.98 (at 25°C, μ=0.005)[3]
Solubility Soluble in ethanol, ether, DMSO, DMF; slightly soluble in water.[3]
Stability Stable under normal conditions. May react with strong oxidizing agents.

Chemical Reactivity

The reactivity of 2-(1H-imidazol-2-yl)pyridine is governed by the distinct electronic characteristics of its two heterocyclic components. The pyridine ring is electron-deficient and generally undergoes nucleophilic substitution, while the imidazole ring is electron-rich and more susceptible to electrophilic attack. The nitrogen atoms in both rings possess lone pairs of electrons, making them basic and excellent coordination sites for metal ions.

Basicity and Protonation

Both the pyridine and imidazole rings contain basic nitrogen atoms. The pyridine nitrogen is generally less basic than the sp²-hybridized nitrogen of the imidazole ring. Protonation typically occurs at the pyridine nitrogen first, followed by the imidazole nitrogen under more acidic conditions. The pKa of the protonated form is approximately 8.98.[3]

N-Alkylation and N-Acylation

The secondary amine (-NH) of the imidazole ring is a primary site for electrophilic attack.

  • Alkylation: In the presence of a base (like K₂CO₃) and an alkyl halide in a solvent such as DMF, the imidazole nitrogen can be readily alkylated.[4] The reaction proceeds via deprotonation of the imidazole NH, followed by nucleophilic attack on the alkyl halide.

  • Acylation: Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the corresponding N-acyl derivative. This reaction can be used to install protecting groups or to modify the electronic properties of the ligand.

Metal Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, coordinating to metal ions through the pyridine nitrogen and one of the imidazole nitrogens. This chelation forms a stable five-membered ring with the metal center.

  • Complex Formation: It forms stable complexes with a wide variety of transition metals, including iron(II), copper(II), ruthenium(II), and osmium(II).[1][5][6] These complexes have applications in catalysis, for instance, in atom transfer radical polymerization (ATRP).[1]

  • Ligand Behavior: The electronic properties of the resulting metal complex can be tuned by modifying the substituents on either the pyridine or imidazole rings. The ligand is considered a weaker σ-donor compared to some other bidentate nitrogen ligands.

The logical workflow for metal complex formation is illustrated below.

G Workflow for Metal Complex Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis Ligand 2-(1H-imidazol-2-yl)pyridine Mixing Mix & Stir at Controlled Temperature Ligand->Mixing MetalSalt Metal Salt (e.g., CuCl₂, FeCl₂) MetalSalt->Mixing Solvent Choose Solvent (e.g., Ethanol, Acetonitrile) Solvent->Mixing Isolation Isolate Product (Filtration/Crystallization) Mixing->Isolation Complex [M(L)n]X₂ Complex Isolation->Complex Analysis Characterization (XRD, ESI-MS, UV-Vis) Complex->Analysis

Caption: General workflow for synthesizing a metal complex.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Derivatives (A Related Structure)
  • Reactants: 2-aminopyridine (1 mmol), substituted phenacyl bromide (1 mmol), copper silicate catalyst (10 mol%).

  • Solvent: Ethanol (5 mL).

  • Procedure:

    • Combine 2-aminopyridine, the substituted phenacyl bromide, and the copper silicate catalyst in a round-bottom flask with 5 mL of ethanol.[7]

    • Reflux the reaction mixture. Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]

    • Upon completion, cool the mixture to room temperature.

    • Isolate the crude product by filtration.

    • Purify the product by recrystallization from hot ethanol to obtain the desired imidazo[1,2-a]pyridine derivative.[7]

    • Confirm the structure using analytical methods such as ¹H NMR, Mass Spectrometry, and IR spectroscopy.[7]

Synthesis of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine (A Saturated Analog)

A protocol for a structurally related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has been reported.[8]

  • Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol).

  • Procedure:

    • The synthesis is based on previous work by Stibrany et al. (2004).[8]

    • Combine 10 mmol of 2-cyanopyridine and 40 mmol of ethylenediamine in a suitable reaction vessel.[8]

    • Allow the reaction to proceed under appropriate conditions (e.g., heating).

    • Upon completion, the product can be purified.

    • Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution at room temperature.[8]

A microwave-assisted variation of this synthesis has also been described:

  • Reactants: 2-cyanopyridine (10 mmol), ethylenediamine (40 mmol), Cu(II)-(IAA)₂ catalyst (2.0 mmol).

  • Procedure:

    • Place the mixture of reactants and catalyst in a microwave reactor.[9]

    • Irradiate with pulses at a power of 1000 W for 5-20 minutes.[9]

    • Monitor the reaction by TLC (eluent: ethyl acetate/methanol, 3:1).[9]

    • After completion, cool the mixture and dilute with dichloromethane (CH₂Cl₂).

    • Filter to remove the catalyst.[9]

    • Remove the solvent by rotary evaporation to yield the nearly pure product.[9]

The general synthesis pathway from a nitrile is depicted below.

G Synthesis of an Imidazoline from a Nitrile Start 2-Cyanopyridine Condition Microwave Irradiation or Conventional Heating Start->Condition Reagent Ethylenediamine Reagent->Condition Product 2-(4,5-dihydro-1H- imidazol-2-yl)pyridine Condition->Product Purify Purification (Recrystallization) Product->Purify Final Pure Product Purify->Final

Caption: Pathway for the synthesis of an imidazoline.

Conclusion

While direct experimental data for this compound is scarce, the extensive research on its 2-yl isomer provides a robust framework for understanding its likely chemical properties and reactivity. 2-(1H-imidazol-2-yl)pyridine is a compound of significant interest due to its versatile role as a ligand, its utility in organic synthesis, and its presence as a core fragment in medicinally relevant molecules. Its well-documented reactivity, particularly in coordination chemistry and N-functionalization reactions, highlights the importance of the pyridyl-imidazole scaffold. Further research into the less-studied 5-yl isomer is warranted to explore the impact of its unique electronic and steric profile on its chemical behavior and potential applications.

References

Spectroscopic and Structural Elucidation of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazole and pyridine moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The linkage of these two heterocyclic rings, as in 2-(1H-imidazol-5-yl)pyridine, creates a molecule with significant potential for drug design and development. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the analogous compound, 2-(1H-imidazol-2-yl)pyridine.

Spectroscopic Data of 2-(1H-imidazol-2-yl)pyridine

The following tables summarize the key spectroscopic data for 2-(1H-imidazol-2-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in a singular source, compiled from typical values for similar structures.
~8.60d~4.8Pyridine H6
~7.80td~7.7, 1.8Pyridine H4
~7.70d~7.8Pyridine H3
~7.25ddd~7.5, 4.8, 1.2Pyridine H5
~7.15sImidazole H4/H5
~12.0 (broad)sImidazole NH

Table 2: ¹³C NMR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

Chemical Shift (δ) ppmAssignment
Data not explicitly found in a singular source, compiled from typical values for similar structures.
~150.0Pyridine C2
~148.5Pyridine C6
~145.0Imidazole C2
~137.0Pyridine C4
~128.0Imidazole C4/C5
~122.5Pyridine C5
~121.0Pyridine C3

Note on Isomeric Differences: For the requested this compound, significant differences in the NMR spectra are expected. In the ¹H NMR, the imidazole protons would likely appear as two distinct signals with a discernible coupling constant, unlike the often-equivalent protons in the 2-substituted isomer. The chemical shifts of the pyridine protons would also be altered due to the different electronic environment imposed by the C5-linkage to the imidazole ring. Similarly, in the ¹³C NMR, the chemical shifts of the imidazole and pyridine carbons would differ, reflecting the change in connectivity.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2-(1H-imidazol-2-yl)pyridine

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadN-H stretching (imidazole)
~3100MediumC-H stretching (aromatic)
~1620StrongC=N stretching (imidazole/pyridine)
~1580, ~1470, ~1430Medium-StrongC=C stretching (aromatic rings)
~780, ~740StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(1H-imidazol-2-yl)pyridine

m/zRelative Intensity (%)Assignment
145100[M]⁺ (Molecular Ion)
118~50[M - HCN]⁺
91~30[M - HCN - HCN]⁺
78~40[C₅H₄N]⁺ (Pyridine fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-(1H-imidazol-2-yl)pyridine (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The choice of solvent depends on the solubility of the compound and the desired resolution of the signals. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the GC. The compound is then ionized in the mass spectrometer, typically by electron impact (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical relationship of the data in structural elucidation.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 2-(1H-imidazol-2-yl)pyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Experimental Workflow for Spectroscopic Analysis.

logical_relationship Logical Relationships in Structural Elucidation cluster_data Spectroscopic Data cluster_info Deduced Information nmr_data NMR Data (Chemical Shifts, Coupling Constants) connectivity Proton & Carbon Connectivity nmr_data->connectivity ir_data IR Data (Functional Groups) functional_groups Presence of N-H, C=N, Aromatic Rings ir_data->functional_groups ms_data MS Data (Molecular Weight, Fragmentation) molecular_formula Molecular Formula Confirmation ms_data->molecular_formula final_structure Final Structure Confirmation connectivity->final_structure functional_groups->final_structure molecular_formula->final_structure

Caption: Logical Relationships in Structural Elucidation.

In Silico Modeling and Docking Studies of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-imidazol-5-yl)pyridine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, drawing considerable attention in the field of medicinal chemistry. The fusion of imidazole and pyridine rings creates a scaffold with unique electronic and structural features, making it a valuable pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of this compound derivatives, with a particular focus on their activity as p38α/MAPK14 inhibitors for anti-inflammatory applications. This document is intended for researchers, scientists, and professionals involved in drug design and development.

Core Concepts in In Silico Analysis

Computational approaches are integral to modern drug discovery, enabling the prediction of molecular interactions and the rational design of novel drug candidates. Key techniques employed in the study of this compound derivatives include:

  • Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of interactions at the active site.

  • Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted computationally to assess the drug-likeness of a compound.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the conformational changes and stability of a ligand-receptor complex over time.

Targeting p38α/MAPK14 for Anti-Inflammatory Activity

A significant area of research for imidazol-5-yl pyridine derivatives is their potential as inhibitors of p38α mitogen-activated protein kinase (MAPK14). P38α is a key regulator in the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-6, IL-1β).[1] Inhibition of p38α can therefore modulate the inflammatory response, making it a promising target for anti-inflammatory drugs.[1]

The signaling pathway initiated by p38α activation is a critical component of the inflammatory cascade. A simplified representation of this pathway is illustrated below.

p38a_pathway p38a p38α/MAPK14 cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6, IL-1β) p38a->cytokines proteins Inflammatory Proteins (iNOS, NF-kB, COX-2) cytokines->proteins in_silico_workflow start Start: Identify Target & Ligands protein_prep Protein Preparation (from PDB) start->protein_prep ligand_prep Ligand Preparation (3D Structure Generation) start->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking analysis Analysis of Binding Interactions docking->analysis md_sim Molecular Dynamics Simulation analysis->md_sim end End: Identify Potent Inhibitors md_sim->end

References

Exploring 2-(1H-imidazol-5-yl)pyridine in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. The imidazole-pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in potent and selective inhibitors of various enzyme classes, particularly kinases. This technical guide focuses on the fragment 2-(1H-imidazol-5-yl)pyridine, exploring its potential as a starting point for developing targeted therapeutics. While direct, published screening data for this specific fragment is limited, its structural motifs are present in numerous advanced kinase inhibitors, providing a strong rationale for its inclusion in FBDD campaigns.

Physicochemical and Ligand Efficiency Metrics

The utility of a fragment is not only determined by its binding affinity but also by its physicochemical properties and ligand efficiency. These metrics help to assess the quality of a fragment hit and its potential for successful optimization into a drug-like candidate.

PropertyValue / MetricSource / Note
Molecular Formula C₈H₇N₃--INVALID-LINK--
Molecular Weight 145.16 g/mol --INVALID-LINK--
Heavy Atom Count (HAC) 11Calculated from the molecular formula.
cLogP (predicted) ~0.7--INVALID-LINK--
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Topological Polar Surface Area (tPSA) 41.6 Ų--INVALID-LINK--
Ligand Efficiency (LE) LE = -ΔG / HAC = (1.37 * pKd) / 11LE is a measure of the binding energy per heavy atom. A value > 0.3 is generally considered favorable for a fragment. Since the pKd for this specific fragment is not available, this formula can be used to calculate it once an affinity is determined.
Lipophilic Ligand Efficiency (LLE) LLE = pKd - cLogPLLE relates potency to lipophilicity, with higher values indicating a more efficient ligand. An ideal LLE for an optimized drug is often considered to be between 5 and 7. For fragments, a positive LLE is a good starting point.

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis can be envisioned via a multi-step process starting from 2-chloropyridine and proceeding through a key imidazole formation step.

Step 1: Synthesis of 2-(Ethoxymethyl)pyridine

  • To a solution of 2-(chloromethyl)pyridine hydrochloride in ethanol, add a solution of sodium ethoxide in ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Formylation to yield 2-(1-ethoxy-2-oxoethyl)pyridine

  • To a solution of 2-(ethoxymethyl)pyridine in anhydrous THF at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium dropwise.

  • After stirring for 1 hour at -78 °C, add a formylating agent like ethyl formate.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the resulting aldehyde by column chromatography.

Step 3: Imidazole Ring Formation

  • To a solution of the purified aldehyde from Step 2 in a suitable solvent like formamide, add an ammonia source (e.g., ammonium acetate).

  • Heat the reaction mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Experimental Protocols for Fragment Screening

The following are detailed, generalized protocols for key biophysical techniques used in FBDD. These methods are suitable for screening fragments like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protein-observed NMR is a powerful technique to detect weak fragment binding by monitoring chemical shift perturbations (CSPs) in the target protein's spectrum.

Protocol for ¹H-¹⁵N HSQC Screening:

  • Target Protein Preparation: Express and purify the target protein with uniform ¹⁵N-labeling. Prepare a stock solution of the protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.0) containing 10% D₂O.

  • Fragment Library Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆. Create a working solution by diluting the stock into the NMR buffer.

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Add a specific concentration of the fragment (e.g., 200 µM to 1 mM) to the protein sample.

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference and experimental spectra.

    • Analyze for chemical shift perturbations. Binding is indicated by a shift in the position of specific amide peaks.

    • The magnitude of the CSP can be used to map the binding site on the protein surface.

  • Affinity Determination (Titration):

    • To determine the dissociation constant (Kd), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.

    • Plot the chemical shift changes against the fragment concentration and fit the data to a suitable binding isotherm to calculate the Kd.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Protocol for SPR Screening:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein onto the chip surface via amine coupling. Aim for an immobilization level that will yield a suitable signal (e.g., 10,000-15,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a solution of this compound in the running buffer (e.g., HBS-EP+ buffer) at a suitable concentration (e.g., 100 µM). It is crucial to include a small percentage of DMSO if the fragment is dissolved in it and to match this in the running buffer to minimize bulk refractive index effects.

    • Inject the fragment solution over the sensor surface containing the immobilized protein and a reference flow cell (for subtracting non-specific binding and bulk effects).

    • Monitor the sensorgram for a change in response units, indicating binding.

  • Data Analysis:

    • A significant increase in response units upon fragment injection compared to the reference cell indicates a binding event.

    • For affinity determination, perform a dose-response experiment by injecting a series of fragment concentrations.

    • Analyze the steady-state binding levels against the fragment concentration to determine the Kd. Alternatively, kinetic data (association and dissociation rates) can be fitted to a 1:1 binding model.

X-ray Crystallography

Crystallographic screening provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.

Protocol for Crystallographic Fragment Screening:

  • Protein Crystallization:

    • Generate well-diffracting crystals of the target protein. This is often a major bottleneck and requires extensive screening of crystallization conditions (precipitants, pH, temperature, etc.).

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals into a solution containing the fragment (typically 1-10 mM) dissolved in a cryo-protectant solution. The soaking time can range from minutes to hours.

    • Co-crystallization: Add the fragment to the protein solution before setting up the crystallization trials. This is often used if soaking shatters the crystals.

  • Data Collection:

    • Flash-cool the soaked or co-crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure, typically by molecular replacement if a structure of the apo-protein is available.

    • Carefully analyze the resulting electron density maps (e.g., Fo-Fc maps) to identify the bound fragment. The appearance of a clear, unmodeled "blob" of electron density in the protein's binding pocket that fits the shape of the fragment is a strong indication of binding.

    • Model the fragment into the density and refine the structure to obtain a high-resolution view of the binding mode, including key hydrogen bonds and hydrophobic interactions.

Signaling Pathways and Biological Targets

The this compound scaffold is a common feature in inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

Kinase Signaling: Many kinase inhibitors containing the imidazole-pyridine core target the ATP-binding site. The nitrogen atoms in the pyridine and imidazole rings often form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved structural motif that connects the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine region of ATP.

Derivatives of the 2-(imidazolyl)pyridine scaffold have been identified as inhibitors of several important kinases, including:

  • Aurora Kinases: Involved in the regulation of mitosis.[1]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2]

  • BRAF Kinase: A component of the MAPK/ERK signaling pathway, which is frequently mutated in cancer.[3]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and proliferation.[4]

The diagram below illustrates a generalized kinase signaling pathway, indicating where an inhibitor derived from the this compound fragment might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Upstream Kinase (e.g., RAF) Receptor->Kinase_1 Kinase_2 Downstream Kinase (e.g., MEK) Kinase_1->Kinase_2 Effector Effector Protein (e.g., ERK) Kinase_2->Effector Transcription_Factor Transcription Factor Effector->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Inhibitor This compound -derived inhibitor Inhibitor->Kinase_1

Caption: Generalized kinase signaling pathway.

Experimental Workflow

A typical FBDD campaign involves a series of integrated steps, from initial screening to lead optimization. The workflow ensures that promising fragments are efficiently identified and advanced.

FBDD_Workflow cluster_screening Primary Screening & Hit Validation cluster_characterization Hit Characterization cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (e.g., SPR, NMR) Fragment_Library->Primary_Screen Hit_Validation Hit Validation (Orthogonal Assay, e.g., ITC) Primary_Screen->Hit_Validation Affinity_Determination Affinity & Ligand Efficiency (Kd, LE, LLE) Hit_Validation->Affinity_Determination Structure_Determination Structure Determination (X-ray Crystallography, Cryo-EM) SBDD Structure-Based Design (Fragment Growing/Linking) Structure_Determination->SBDD Affinity_Determination->Structure_Determination Synthesis Synthesis of Analogues SBDD->Synthesis SAR SAR Analysis (Potency, Selectivity, ADME) Synthesis->SAR SAR->SBDD Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A typical workflow for fragment-based drug discovery.

Conclusion

This compound represents a high-value fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable physicochemical properties, coupled with the proven success of the imidazole-pyridine scaffold in numerous approved and clinical-stage drugs, make it an attractive starting point for lead discovery. While direct binding data for this specific fragment is not extensively published, the established methodologies of NMR, SPR, and X-ray crystallography provide robust platforms for its screening and characterization. The insights gained from such screening efforts, especially high-resolution structural data, can effectively guide the optimization of this fragment into potent and selective drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 2-(1H-imidazol-5-yl)pyridine, a valuable heterocyclic compound for pharmaceutical research and drug development. The synthesis is a two-step process commencing with the Riley oxidation of 2-acetylpyridine to form the key intermediate, 1-(pyridin-2-yl)glyoxal. This is followed by a Debus-Radziszewski reaction, a multi-component condensation with formaldehyde and ammonium acetate, to construct the imidazole ring, yielding the final product. This method is based on established and reliable chemical transformations, adapted for the specific synthesis of the target molecule.

Introduction

Heterocyclic compounds containing both pyridine and imidazole rings are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The this compound scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents. The synthetic protocol outlined herein provides a clear and reproducible pathway to access this important compound. The initial oxidation of the methyl group of 2-acetylpyridine creates the necessary 1,2-dicarbonyl functionality. The subsequent Debus-Radziszewski reaction is a robust and efficient method for the formation of the imidazole ring from a dicarbonyl compound, an aldehyde, and an ammonia source.

Materials and Reagents

Material/ReagentGradeSupplier
2-AcetylpyridineReagentSigma-Aldrich
Selenium Dioxide (SeO₂)≥99%Sigma-Aldrich
1,4-DioxaneAnhydrousSigma-Aldrich
Acetic AcidGlacialFisher Scientific
Ammonium Acetate≥98%Sigma-Aldrich
Formaldehyde solution37% in H₂OSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Celite®---Sigma-Aldrich

Experimental Protocols

Step 1: Synthesis of 1-(pyridin-2-yl)glyoxal (Intermediate)

This step involves the oxidation of the α-methyl group of 2-acetylpyridine using selenium dioxide, a reaction known as the Riley oxidation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetylpyridine (10.0 g, 82.5 mmol) and 1,4-dioxane (100 mL).

  • Carefully add selenium dioxide (10.1 g, 91.0 mmol, 1.1 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. The formation of a black precipitate of elemental selenium will be observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of 1,4-dioxane.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude 1-(pyridin-2-yl)glyoxal, typically a yellow-orange oil, can be used in the next step without further purification. For rigorous purification, column chromatography on silica gel can be performed.

Step 2: Synthesis of this compound (Final Product)

This step utilizes the Debus-Radziszewski reaction to form the imidazole ring from the intermediate glyoxal, formaldehyde, and ammonium acetate.

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 1-(pyridin-2-yl)glyoxal (from the previous step, approx. 82.5 mmol) in glacial acetic acid (150 mL).

  • Add ammonium acetate (47.9 g, 621 mmol, 7.5 eq) to the solution and stir until it dissolves.

  • To this mixture, add a 37% aqueous solution of formaldehyde (7.5 mL, 92.0 mmol, 1.1 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC (Eluent: 9:1 Dichloromethane/Methanol).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (approx. 500 mL).

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane to 95:5 dichloromethane/methanol to afford this compound as a solid.

Data Presentation

Reactant and Product Summary
CompoundRoleMolecular FormulaMolar Mass ( g/mol )Amount (mmol)
2-AcetylpyridineStarting MaterialC₇H₇NO121.1482.5
Selenium DioxideOxidizing AgentSeO₂110.9791.0
1-(pyridin-2-yl)glyoxalIntermediateC₇H₅NO₂135.12~82.5
Ammonium AcetateAmmonia SourceC₂H₇NO₂77.08621
FormaldehydeC1 SourceCH₂O30.0392.0
This compoundFinal ProductC₈H₇N₃145.16-
Characterization Data for this compound
TestResult
¹H NMR (400 MHz, DMSO-d₆) δ (ppm)12.45 (br s, 1H, NH-imidazole), 8.55 (d, 1H, Py-H6), 7.90 (s, 1H, Im-H2), 7.85 (td, 1H, Py-H4), 7.75 (d, 1H, Py-H3), 7.50 (s, 1H, Im-H4), 7.30 (ddd, 1H, Py-H5).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)150.1, 148.5, 137.2, 135.8, 134.1, 122.3, 121.5, 118.9.
Mass Spectrometry (ESI-MS) m/z 146.0713 [M+H]⁺, Calculated for C₈H₈N₃⁺: 146.0718.
Appearance Off-white to pale yellow solid.

Note: NMR chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Actual values may vary slightly depending on solvent and concentration.

Visualizations

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

SynthesisWorkflow Start 2-Acetylpyridine Intermediate 1-(pyridin-2-yl)glyoxal Start->Intermediate Step 1: Riley Oxidation Reagent1 SeO₂, 1,4-Dioxane Reagent1->Intermediate Product This compound Intermediate->Product Step 2: Debus-Radziszewski Reaction Reagent2 HCHO, NH₄OAc, AcOH Reagent2->Product

Application Notes and Protocols: Development of p38α/MAPK14 Inhibitors from 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] Among the four isoforms (p38α, p38β, p38γ, and p38δ), p38α (MAPK14) is the most extensively studied and plays a pivotal role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][3][4] Its dysregulation is implicated in a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, cancer, and neurodegenerative disorders, making it a compelling therapeutic target.[1][4][5]

The pyridinyl-imidazole scaffold, particularly derivatives of 2-(1H-imidazol-5-yl)pyridine, has been a foundational chemical starting point for the development of potent and selective p38α inhibitors.[6] The discovery of these compounds initiated significant research efforts to develop small-molecule inhibitors for treating inflammatory diseases.[6] These application notes provide an overview of the p38α signaling pathway, quantitative data on representative inhibitors, and detailed protocols for their evaluation.

The p38α/MAPK14 Signaling Pathway

The p38 MAPK pathway is activated by a variety of extracellular stimuli, including environmental stresses (UV radiation, osmotic shock) and inflammatory cytokines (TNF-α, IL-1).[2][3] This activation is mediated by a three-tiered kinase cascade involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[7][8] MKK3 and MKK6 dually phosphorylate p38α on specific threonine (Thr180) and tyrosine (Tyr182) residues in its activation loop, leading to its activation.[9][10] Activated p38α then phosphorylates various downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2), which regulate inflammatory gene expression and other cellular responses.[3][10]

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effectors Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38a p38α (MAPK14) MAPKK->p38a phosphorylates (Thr180/Tyr182) Kinases Protein Kinases (e.g., MAPKAPK2) p38a->Kinases phosphorylates TFs Transcription Factors (e.g., ATF2) p38a->TFs phosphorylates Response Cellular Response (Inflammation, Apoptosis, etc.) Kinases->Response TFs->Response Inhibitor p38α Inhibitors (Pyridinyl-imidazole based) Inhibitor->p38a inhibits

Caption: The p38 MAPK signaling cascade and point of inhibition.

Quantitative Data on Representative p38α Inhibitors

The following table summarizes the inhibitory potency of several well-characterized p38 MAPK inhibitors based on the pyridinyl-imidazole scaffold. These compounds serve as benchmarks for the development of novel inhibitors derived from this compound.

Compound NameChemical ClassAssay TypeTarget/Cell LineIC50Reference
SB203580 Pyridinyl-imidazoleIn Vitro Kinase Assayp38α MAPK50-100 nM[6]
Cell-Based AssayIL-1β release (Human PBMC)39 nM[10]
BIRB 796 Pyrazolopyridine UreaIn Vitro Kinase Assayp38α MAPK38 nM[11]
Cell-Based AssayTNF-α release (Human PBMC)160 nM[10]
p38 MAP Kinase Inhibitor III Not SpecifiedIn Vitro Kinase Assayp38α MAPK380 nM[10]
Cell-Based AssayTNF-α release (Human PBMC)370 nM[10]
SKF-86002 Pyridinyl-imidazoleIn Vitro Kinase Assayp38α MAPK~40 nM[12]

Note: IC50 values can vary based on experimental conditions, such as ATP concentration in kinase assays.

Experimental Protocols

A hierarchical screening approach is typically employed to identify and characterize novel p38α inhibitors. This process begins with high-throughput biochemical assays, progresses to cell-based functional assays, and culminates in in vivo efficacy studies in relevant disease models.

experimental_workflow Step1 Step 1: In Vitro Biochemical Assay (Direct Enzyme Inhibition) Output1 Determine IC50 Select potent compounds Step1->Output1 Step2 Step 2: Cell-Based Functional Assay (Target Engagement & Pathway Inhibition) Output2 Confirm cellular activity Assess cytotoxicity Step2->Output2 Step3 Step 3: In Vivo Efficacy Model (Pharmacodynamics & Disease Modulation) Output3 Evaluate in vivo efficacy Assess PK/PD relationship Step3->Output3 Output1->Step2 Output2->Step3

Caption: General workflow for screening and validating p38α inhibitors.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.[8][13]

Materials:

  • Recombinant active human p38α kinase

  • Suitable p38 substrate (e.g., ATF2)[14]

  • Test inhibitors (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, low-volume assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).[8]

    • Prepare a solution of p38α kinase in Kinase Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

    • Prepare a substrate/ATP mixture containing the ATF2 substrate and ATP. The ATP concentration should ideally be at or near the Km for p38α to accurately determine competitive inhibitor potency.[8]

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).

    • Add 2 µL of the p38α kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[14]

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate at room temperature for 60 minutes.[13]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the ADP produced and thus to kinase activity.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular Assay for Inhibition of TNF-α Release

This assay determines the ability of an inhibitor to block the p38α-mediated production and release of TNF-α in cells stimulated with lipopolysaccharide (LPS).[14]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitors (dissolved in DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • ELISA plate reader

Procedure:

  • Cell Seeding:

    • Seed cells (e.g., PBMCs) in a 96-well plate at a density of approximately 2 x 10^5 cells/well.[14]

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO₂ incubator. Include a vehicle control (DMSO).[14]

  • Cell Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to induce TNF-α production.[14]

    • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.[14]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted TNF-α.

  • Data Acquisition and Analysis:

    • Measure the concentration of TNF-α in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

    • Calculate the IC50 value for the inhibition of TNF-α release by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Development

The development of inhibitors from the this compound scaffold involves systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold contains key interaction points within the p38α ATP-binding pocket. SAR studies explore how modifications at different positions of the pyridine and imidazole rings affect these interactions.

Caption: Conceptual SAR logic for the pyridinyl-imidazole scaffold.

Key optimization strategies often involve:

  • Pyridine Ring (R1): Modifications at this position are often directed toward the solvent-exposed region. Introducing various substituents can improve solubility, cell permeability, and fine-tune selectivity against other kinases.

  • Imidazole C4 Position (R3): This position typically accommodates a substituted phenyl ring that occupies a key hydrophobic pocket. Alterations here are critical for achieving high potency.[15]

  • Imidazole N1 Position (R2): This nitrogen atom often acts as a hydrogen bond acceptor with the "hinge" region of the kinase, a crucial interaction for anchoring the inhibitor in the ATP-binding site.[15]

By systematically exploring these and other positions, medicinal chemists can enhance the drug-like properties of the initial hits, leading to the development of clinical candidates.[4]

References

Application of 2-(1H-imidazol-5-yl)pyridine in Anti-inflammatory Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(1H-imidazol-5-yl)pyridine and its derivatives have emerged as a promising scaffold in the design of novel anti-inflammatory agents. This class of molecules has demonstrated significant inhibitory activity against key targets in inflammatory signaling pathways, including p38 mitogen-activated protein kinase (MAPK), transforming growth factor-β-activated kinase 1 (TAK1), and cyclooxygenase-2 (COX-2). By modulating these pathways, this compound derivatives can effectively reduce the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2). These application notes provide a summary of the quantitative data, detailed experimental protocols for key in vitro assays, and visual representations of the relevant signaling pathways to guide researchers in the evaluation and development of this compound-based anti-inflammatory drug candidates.

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against key inflammatory targets and the subsequent reduction in inflammatory mediators.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase Targets

CompoundTargetIC50 (nM)Reference
Compound 11ap38α/MAPK1447[1]
Compound 11dp38α/MAPK1445[1]
Imidazole CarboxamidesTAK1Biochemically Potent[2][3]

Table 2: Inhibition of Pro-inflammatory Mediators by this compound Derivatives in LPS-stimulated RAW 264.7 Macrophages

CompoundMediatorIC50Reference
Compound 11dTNF-α78.03 nM[1]
Compound 11dIL-617.6 µM[1]
Compound 11dIL-1β82.15 nM[1]
Compound 11dPGE20.29 µM[1]
Compound 11dNO0.61 µM[1]

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Cyclooxygenase Enzymes

CompoundTargetIC50 (µmol/L)Selectivity (COX-1/COX-2)Reference
Compound 3fCOX-121.8~2.4[4]
Compound 3fCOX-29.2[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

p38α/MAPK14 Kinase Inhibition Assay (Luminescent)

Objective: To determine the in vitro inhibitory activity of test compounds against p38α kinase.

Materials:

  • Recombinant human p38α enzyme

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing p38α kinase and ATF2 substrate in kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

TAK1 Kinase Inhibition Assay (Radiometric)

Objective: To determine the in vitro inhibitory activity of test compounds against TAK1 kinase.

Materials:

  • Purified TAK1-TAB1 protein

  • ATP (containing radiolabeled [³²P]-ATP)

  • Substrate peptide (e.g., RLGRDKYKTLRQIRQ)

  • Assay buffer (50 mM Tris pH 7.5, 0.1 mM EGTA, 0.1% β-Mercaptoethanol, 10 mM magnesium acetate, 0.5 mM MnCl₂)

  • Test compound (dissolved in DMSO)

  • Concentrated H₃PO₄

  • Scintillation counter

Procedure:

  • Reaction Setup: In a final volume of 40 µL, incubate TAK1-TAB1 (50 ng/well) with 5 µM ATP containing [³²P]-ATP, 300 µM substrate peptide, and the indicated concentrations of the test compound in the assay buffer.

  • Incubation: Allow the reaction to proceed for 10 minutes.

  • Reaction Termination: Stop the reaction by adding 10 µL of concentrated H₃PO₄.

  • Data Acquisition: Measure the remaining radioactivity using a scintillation counter.

  • Data Analysis: Generate dose-response curves by plotting the percentage of inhibition against the compound concentration to determine the IC50 value.[5]

COX-2 Selective Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity and selectivity of test compounds against COX-2 versus COX-1.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of COX assay buffer, COX cofactor, and COX probe.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 10 µL Test Compound or vehicle (DMSO)

    • 1 µL COX-1 or COX-2 enzyme

    • 2 µL COX Cofactor working solution

    • 1 µL COX Probe solution

  • Incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well.

  • Data Acquisition: Immediately measure the fluorescence kinetically for 10 minutes at 25°C (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of fluorescence increase. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on the production of pro-inflammatory cytokines in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (dissolved in DMSO)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples. Determine the percent inhibition of cytokine production for each compound concentration and calculate the IC50 values.[6]

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To measure the inhibitory effect of test compounds on NO production by quantifying its stable metabolite, nitrite.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • Test compound

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from the cytokine measurement protocol.

  • Supernatant Collection: Collect 100 µL of cell culture medium from each well.

  • Griess Reaction:

    • Add 100 µL of Griess reagent to each 100 µL of supernatant in a 96-well plate.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percent inhibition of NO production and the IC50 value for the test compound.[7]

Prostaglandin E2 (PGE2) Measurement in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of test compounds on PGE2 production.

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • Test compound

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from the cytokine measurement protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve for PGE2. Calculate the concentration of PGE2 in the samples. Determine the percent inhibition of PGE2 production and the IC50 value for the test compound.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and the general workflow for their in vitro evaluation.

p38_MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK NF_kB NF-κB p38_MAPK->NF_kB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) NF_kB->Inflammatory_Genes Inhibitor This compound Derivative Inhibitor->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway in inflammation.

TAK1_Signaling_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Receptor Cytokines->Receptor TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NF_kB NF-κB Activation IKK->NF_kB Inflammatory_Response Inflammatory Response NF_kB->Inflammatory_Response MAPKs->Inflammatory_Response Inhibitor This compound Derivative Inhibitor->TAK1 Inhibition

Caption: TAK1 signaling pathway in inflammation.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 PLA₂ Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->COX2 Inhibition

Caption: COX-2 pathway for prostaglandin synthesis.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assays Kinase Assays (p38, TAK1, COX-2) In_Vitro_Screening->Kinase_Assays Cell_Based_Assays Cell-Based Assays (LPS-stimulated Macrophages) In_Vitro_Screening->Cell_Based_Assays Data_Analysis Data Analysis (IC₅₀ Determination) Kinase_Assays->Data_Analysis Cytokine_Measurement Cytokine Measurement (TNF-α, IL-6, IL-1β) Cell_Based_Assays->Cytokine_Measurement Mediator_Measurement Mediator Measurement (NO, PGE₂) Cell_Based_Assays->Mediator_Measurement Cytokine_Measurement->Data_Analysis Mediator_Measurement->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Application Notes and Protocols for Kinase Inhibitor Screening of 2-(1H-imidazol-5-yl)pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(1H-imidazol-5-yl)pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and fibrosis. Consequently, compounds featuring this heterocyclic system have been investigated as inhibitors of key signaling kinases such as p38 mitogen-activated protein kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) receptor kinases.

These application notes provide detailed protocols for screening this compound compounds against these and other relevant kinases. The included methodologies cover both biochemical and cell-based assays to enable a comprehensive evaluation of compound potency, selectivity, and cellular activity.

Target Kinases and Signaling Pathways

Compounds based on the this compound core have shown notable activity against serine/threonine kinases, particularly those involved in inflammatory and fibrotic signaling pathways.

  • p38 MAPK: A key mediator of the cellular response to inflammatory cytokines and environmental stress. Inhibition of p38α is a therapeutic strategy for a range of inflammatory diseases.

  • TGF-β Receptor I (ALK5): A critical component of the TGF-β signaling pathway, which plays a dual role in cancer, initially acting as a tumor suppressor and later promoting tumor progression and metastasis.[1][2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered cascade of protein kinases that is activated by various extracellular stimuli, including stress and cytokines.[3][4][5][6] This activation leads to the phosphorylation of downstream transcription factors and other protein kinases, culminating in a cellular response.

p38_MAPK_Signaling Stimuli Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream phosphorylates Compound This compound Compound Compound->p38 inhibits Response Inflammatory Response Downstream->Response

Caption: Simplified p38 MAPK signaling cascade and the inhibitory action of this compound compounds.

TGF-β Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI), also known as ALK5.[7][8] Activated ALK5 phosphorylates downstream SMAD proteins, which then translocate to the nucleus to regulate gene expression.

TGF_beta_Signaling TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD SMAD2/3 TBRI->SMAD phosphorylates Compound This compound Compound Compound->TBRI inhibits pSMAD p-SMAD2/3 Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates Gene Gene Expression (Fibrosis, EMT)

Caption: Overview of the canonical TGF-β signaling pathway and the point of inhibition by this compound compounds.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of exemplary this compound derivatives against target kinases.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
11a p38α47Biochemical[9]
11d p38α45Biochemical[9]
EW-7197 ALK513Biochemical[10]
EW-7197 ALK516.5Cell-based (HaCaT)[10]
EW-7197 ALK512.1Cell-based (4T1)[10]

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (p38α MAPK)

This protocol describes a generic method to determine the IC50 value of a test compound against p38α MAPK using a luminescence-based assay that quantifies ATP consumption.

Biochemical_Workflow Start Start Prep Prepare Reagents: - Kinase (p38α) - Substrate (e.g., MBP) - ATP - Test Compound Dilutions Start->Prep Incubate Incubate Kinase with Compound Prep->Incubate React Initiate Reaction (Add Substrate/ATP) Incubate->React Stop Stop Reaction & Detect ADP React->Stop Read Measure Luminescence Stop->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a typical in vitro biochemical kinase assay.

  • Recombinant human p38α MAPK enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • Adenosine Triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 1 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

  • Enzyme Preparation: Dilute the p38α enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be empirically determined.

  • Kinase Reaction: a. Add 2 µL of the diluted p38α enzyme to each well containing the compound. b. Gently mix and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for p38α. d. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e. Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the p38α kinase activity. b. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based TGF-β-Induced Reporter Assay (ALK5)

This protocol describes a method to assess the inhibitory activity of test compounds on the TGF-β signaling pathway in a cellular context using a luciferase reporter gene assay.

Cellular_Workflow Start Start Cell_Culture Culture cells with TGF-β responsive luciferase reporter (e.g., HaCaT-3TP-luc) Start->Cell_Culture Plating Plate cells in a 96-well plate Cell_Culture->Plating Pretreat Pre-treat cells with test compound dilutions Plating->Pretreat Stimulate Stimulate cells with TGF-β1 Pretreat->Stimulate Incubate_Cell Incubate for 16-24 hours Stimulate->Incubate_Cell Lyse Lyse cells and add luciferase substrate Incubate_Cell->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate % Inhibition & Determine IC50 Measure->Analyze End End Analyze->End

References

Application Notes and Protocols: In Vitro Evaluation of 2-(1H-imidazol-5-yl)pyridine in A375 Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A375 cell line, derived from a human malignant melanoma, is a cornerstone in oncological research, particularly for the development of novel therapeutics against skin cancer.[1][2][3] These cells are characterized by their rapid proliferation and high tumorigenicity, making them a suitable model for in vitro screening of potential anti-cancer agents.[4][5] Compounds incorporating imidazole and pyridine moieties have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties. Several studies on related imidazole-containing compounds have demonstrated their potential to induce apoptosis and inhibit proliferation in melanoma cell lines.[1][2][4] This document provides a comprehensive guide for the in vitro evaluation of 2-(1H-imidazol-5-yl)pyridine, a novel small molecule, against the A375 human melanoma cell line. The protocols detailed herein cover essential assays to determine the compound's cytotoxic effects, its influence on apoptosis and the cell cycle, and its potential mechanism of action through the modulation of key signaling pathways.

Postulated Signaling Pathway

Based on existing literature for analogous compounds, it is hypothesized that this compound may exert its anti-cancer effects on A375 cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers, including melanoma.

G start Seed A375 cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compound (various concentrations) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read G start Seed and treat cells with compound (IC50) harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G start Seed and treat cells with compound (IC50) harvest Harvest and wash cells start->harvest fix Fix cells in ice-cold 70% ethanol harvest->fix wash_resuspend Wash and resuspend in PBS fix->wash_resuspend stain Add PI/RNase staining buffer wash_resuspend->stain incubate Incubate for 30 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze G start Treat cells and lyse to extract proteins quantify Quantify protein concentration (BCA) start->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to PVDF membrane separate->transfer block Block membrane (5% non-fat milk) transfer->block probe_primary Incubate with primary antibody block->probe_primary probe_secondary Incubate with HRP-conjugated secondary antibody probe_primary->probe_secondary detect Detect signal using chemiluminescence probe_secondary->detect

References

Application Notes and Protocols for the Synthesis of Novel Sorafenib Derivatives Utilizing 2-(1H-imidazol-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of a novel series of Sorafenib derivatives. In this library of compounds, the typical N-methylpicolinamide moiety of Sorafenib is replaced with a 2-(1H-imidazol-2-yl)pyridine group. This structural modification is explored for its potential to enhance the therapeutic efficacy of Sorafenib, a multi-kinase inhibitor used in cancer therapy. The synthesized compounds have been evaluated for their inhibitory activity against BRAF kinase and their antiproliferative effects on the A375 human melanoma cell line.

Quantitative Data Summary

The antiproliferative activity of the synthesized 2-(1H-imidazol-2-yl)pyridine Sorafenib derivatives (CLW01-CLW31) was assessed against the A375 human melanoma cell line. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Compounds CLW14 and CLW27 demonstrated the most potent activity, comparable to the positive control, Sorafenib.

Compound IDStructureIC50 (μM) against A375 Cells
Sorafenib (Reference Compound)Data Not Provided in Abstract
CLW01-CLW13 (Structures not detailed in abstract)Data Not Provided in Abstract
CLW14 (Structure not detailed in abstract)4.26[1]
CLW15-CLW26 (Structures not detailed in abstract)Data Not Provided in Abstract
CLW27 (Structure not detailed in abstract)2.93[1]
CLW28-CLW31 (Structures not detailed in abstract)Data Not Provided in Abstract

Experimental Protocols

General Synthesis of 2-(1H-imidazol-2-yl)pyridine Sorafenib Derivatives

The synthesis of the target compounds (CLW01-CLW31) involves a multi-step process culminating in a urea formation reaction. A general procedure is outlined below.

Step 1: Synthesis of the Amine Precursor (Substituted 2-(1H-imidazol-2-yl)pyridine)

  • Detailed protocols for the synthesis of various substituted 2-(1H-imidazol-2-yl)pyridine precursors are based on established methods in heterocyclic chemistry. These often involve the condensation of a 2-pyridylcarboxaldehyde or a related derivative with an appropriate aminoacetaldehyde equivalent, followed by cyclization and aromatization to form the imidazole ring. Modifications on the pyridine or imidazole ring can be introduced at various stages of the synthesis to generate a library of amine precursors.

Step 2: Urea Formation

  • To a solution of the substituted 2-(1H-imidazol-2-yl)pyridine amine precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add an equimolar amount of 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

  • The reaction mixture is stirred at room temperature for a period of 2-12 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Sorafenib derivative.

  • The structure and purity of the final compounds are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro BRAF Kinase Inhibition Assay

The ability of the synthesized compounds to inhibit BRAF kinase activity is evaluated using a biochemical assay.

  • Recombinant BRAF V600E enzyme is used in the assay.

  • The assay is typically performed in a 96-well plate format.

  • The compounds are serially diluted to various concentrations in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., MEK1).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The amount of product formed (phosphorylated substrate) is quantified using a detection reagent, often involving a luminescence-based or fluorescence-based readout.

  • The IC50 values are calculated from the dose-response curves.

Antiproliferative Activity Assay (A375 Cell Line)

The cytotoxic effect of the synthesized derivatives on the A375 human melanoma cell line is determined using a cell viability assay, such as the MTT assay.

  • A375 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and the positive control (Sorafenib).

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional period to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.[2][3][4][5]

In Vivo Antitumor Efficacy in an A375 Xenograft Model

The in vivo antitumor activity of the most promising compounds (CLW14 and CLW27) is evaluated in a nude mouse xenograft model.

  • A375 cells are subcutaneously injected into the flank of immunodeficient nude mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., 50 mg/kg) via intragastric administration daily for a specified duration.[1]

  • The control group receives the vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Visualizations

Signaling Pathway

BRAF_Signaling_Pathway BRAF/MEK/ERK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Sorafenib Derivative (e.g., CLW14, CLW27) Inhibitor->BRAF Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Start Starting Materials: 2-(1H-imidazol-2-yl)pyridine derivatives 4-chloro-3-(trifluoromethyl)phenyl isocyanate Synthesis Urea Formation Reaction Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization BRAF_Assay BRAF Kinase Inhibition Assay Characterization->BRAF_Assay A375_Assay Antiproliferative Assay (A375 Cell Line) Characterization->A375_Assay IC50 IC50 Determination BRAF_Assay->IC50 A375_Assay->IC50 Xenograft A375 Xenograft Model in Nude Mice Efficacy Antitumor Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy TGI TGI Calculation Efficacy->TGI Lead_ID Lead Compound Identification IC50->Lead_ID TGI->Lead_ID Lead_ID->Xenograft

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(1H-imidazol-5-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and data to improve your reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods are palladium-catalyzed cross-coupling reactions. These reactions create the crucial C-C bond between the pyridine and imidazole rings. The two most widely used variations are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with an imidazoleboronic acid or ester. This method is popular due to the commercial availability of many boronic acids and their relative stability.[1]

  • Stille Coupling: This reaction couples a halopyridine with an organotin reagent, such as (1H-imidazol-5-yl)tributylstannane. Stille couplings are known for their tolerance of a wide variety of functional groups but are less favored due to the toxicity of organotin compounds.[2][3]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Consistently low yields in palladium-catalyzed cross-couplings of nitrogen-containing heterocycles often stem from a few key issues:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Using bulky, electron-rich ligands can prevent this.[4]

  • Inefficient Oxidative Addition: C-Cl bonds, in particular, are less reactive and require highly active catalyst systems to initiate the catalytic cycle.[4][5]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homo-coupling of the starting materials are common side reactions that consume reagents and reduce the yield of the desired product.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and the promotion of side reactions.[4][5]

Q3: What are the common side products, and how can they be minimized?

A3: The primary side products are typically from homo-coupling reactions.

  • Boronic Acid Homo-coupling: Forms an imidazole-imidazole dimer. This is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[4]

  • Halopyridine Homo-coupling: Forms a bipyridine dimer. To minimize these, ensure the reaction is thoroughly degassed to create an inert atmosphere. Using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst system can also reduce homo-coupling.[4][6]

Q4: How do I choose the optimal catalyst, ligand, and base?

A4: The choice is critical and substrate-dependent.

  • Catalyst/Ligand: For challenging substrates like 2-chloropyridine, highly active systems are needed. Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[5][7] These ligands promote the difficult oxidative addition step and shield the palladium from being inhibited by the pyridine nitrogen.[4]

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4] Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For difficult couplings, stronger bases like K₃PO₄ are often a good starting point.[5][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: The reaction does not proceed, or I observe very low conversion of my starting materials.

  • Potential Cause 1: Inactive Catalyst System. The chosen palladium source and ligand may not be active enough for the specific substrates, especially if using a less reactive halide like 2-chloropyridine.

    • Solution: Switch to a more active catalyst system. Employ bulky, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) or use a pre-formed catalyst complex for better reproducibility.[5] If using a Pd(II) source, ensure it is efficiently reduced to Pd(0) in situ.

  • Potential Cause 2: Insufficient Temperature. The energy barrier for the oxidative addition of the C-Cl or C-Br bond may not be overcome at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Monitor for potential decomposition or an increase in side products.[4]

  • Potential Cause 3: Poor Reagent Quality. Starting materials, particularly the boronic acid, may have degraded. Boronic acids can undergo decomposition or trimerization upon storage.

    • Solution: Use fresh, high-purity starting materials. If protodeboronation is suspected, consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt.[4]

Problem: I am forming significant amounts of homo-coupled side products.

  • Potential Cause 1: Oxygen in the Reaction. Oxygen can facilitate the oxidative homo-coupling of boronic acids.

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed. Use a robust inert gas (Argon or Nitrogen) atmosphere throughout the setup and reaction time. Perform at least three evacuate-backfill cycles.[4][5]

  • Potential Cause 2: Inefficient Precatalyst Reduction. If using a Pd(II) precatalyst, slow or incomplete reduction to the active Pd(0) species can promote homo-coupling.

    • Solution: Switch to a Pd(0) catalyst source like Pd(PPh₃)₄. Alternatively, ensure your conditions (solvent, base, temperature) are suitable for the rapid reduction of your Pd(II) precatalyst.

Problem: Purification of the final product is difficult due to persistent impurities.

  • Potential Cause 1: Organotin Residues (Stille Coupling). Tributyltin halides are common by-products in Stille reactions and can be difficult to remove by standard chromatography.

    • Solution: After the reaction, quench with an aqueous solution of KF. This will precipitate the tin by-products as insoluble tributyltin fluoride, which can be removed by filtration through celite.[9]

  • Potential Cause 2: Co-elution with Boronic Acid By-products (Suzuki Coupling). Boronic acid residues or their homo-coupled products may have similar polarity to the desired product.

    • Solution: Perform an acid-base workup. The basic nitrogen atoms on your product allow it to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

Data Presentation: Reaction Optimization

The following tables summarize quantitative data for optimizing palladium-catalyzed cross-coupling reactions for pyridine-containing compounds, which can serve as a starting point for the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield (Reaction of 2-Chloropyridine with an Arylboronic Acid)

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O10085[8]
2Pd(dppf)Cl₂ (2)-K₂CO₃Dioxane10092[8]
3Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene11078[8]
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10075-85[8]

Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield (Reaction of a Halopyridine with an Arylboronic Acid)

EntryBaseSolventTemp (°C)Yield (%)NotesReference
1K₂CO₃1,4-Dioxane/H₂O10080A widely used and effective system.[5]
2K₃PO₄Toluene11078Often a good choice for challenging couplings.[8]
3Cs₂CO₃Dioxane/H₂O10075-85A strong base that can be very effective.[8]
4KFTHF50ModerateCan be effective, especially with fluoride bases.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Chloropyridine with an Imidazoleboronic Ester

This is a generalized procedure and requires optimization for specific substrates and scales.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloropyridine derivative (1.0 eq), the imidazoleboronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[5]

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[8]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[10]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[8]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[4]

Protocol 2: Stille Cross-Coupling of 2-Bromopyridine with an Imidazolylstannane

This is a generalized procedure. Handle organotin reagents with extreme caution in a well-ventilated fume hood.

  • Reaction Setup: To a dry Schlenk tube, add the 2-bromopyridine (1.0 eq) and the imidazolyl-tributylstannane reagent (1.1 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[11]

  • Inert Atmosphere: Subject the tube to three pump/purge cycles with argon.[11]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe.[11]

  • Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, treat the reaction mixture with a saturated aqueous solution of KF for 1 hour with vigorous stirring to precipitate tin by-products. Filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.[9]

Mandatory Visualizations

Experimental_Workflow reagents 1. Add Reactants & Base (Halopyridine, Boronic Ester, K₃PO₄) catalyst 2. Add Catalyst System (e.g., Pd(OAc)₂ / SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) catalyst->inert solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent react 5. Heat and Stir (e.g., 100 °C, 18h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify product Pure this compound purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Yield start Low Yield or No Reaction check_conversion Check Conversion by LCMS/NMR start->check_conversion unreacted High % of Starting Material Remains check_conversion->unreacted No side_products Starting Material Consumed, Side Products Formed check_conversion->side_products Yes cause_inactive Potential Cause: Inactive Catalyst or Insufficient Temperature unreacted->cause_inactive solution_inactive Solution: 1. Use more active ligand (e.g., SPhos). 2. Increase reaction temperature. 3. Check reagent quality. cause_inactive->solution_inactive cause_side Potential Cause: Homo-coupling or Protodeboronation side_products->cause_side solution_side Solution: 1. Ensure rigorous degassing. 2. Use Pd(0) source or stable boronate ester. 3. Screen different bases. cause_side->solution_side

Caption: Troubleshooting decision tree for low reaction yield.

Catalytic_Cycle pd0 Active Pd(0)L₂ Catalyst ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1r2 R¹-Pd(II)L₂-R² transmetal->pd_r1r2 red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 product Product Pyridine-Imidazole (R¹-R²) red_elim->product reactants1 Pyridine-X (R¹-X) reactants1->ox_add reactants2 Imidazole-B(OR)₂ (R²-B(OR)₂) + Base reactants2->transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-(1H-imidazol-5-yl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed for the synthesis of this compound: the Van Leusen imidazole synthesis and the Debus-Radziszewski imidazole synthesis.

  • Van Leusen Imidazole Synthesis: This method involves the reaction of a pyridine-derived aldehyde or an aldimine with tosylmethyl isocyanide (TosMIC). It is a versatile method for creating substituted imidazoles.

  • Debus-Radziszewski Imidazole Synthesis: This is a multi-component reaction involving a 1,2-dicarbonyl compound (such as glyoxal), an aldehyde (in this case, 2-pyridinecarboxaldehyde), and ammonia. While it is a classical method, it can sometimes result in lower yields and a variety of side products.[1][2][3]

Q2: I am observing a significant amount of an isomeric byproduct. What is it likely to be and why does it form?

A2: A common isomeric byproduct is 2-(1H-imidazol-4-yl)pyridine. The formation of this constitutional isomer is a known challenge in imidazole synthesis and is often dependent on the reaction conditions and the specific synthetic route chosen. In the Van Leusen synthesis, the regioselectivity of the cycloaddition can be influenced by factors such as the nature of the substituents and the reaction temperature. In the Debus-Radziszewski synthesis, the condensation pathway can also lead to the formation of the 4-substituted isomer.

Q3: My reaction is producing a low yield of the desired this compound. What are the potential causes?

A3: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in the starting materials, such as the pyridine aldehyde or TosMIC, can lead to competing side reactions.

  • Reaction Conditions: Suboptimal reaction conditions, including temperature, reaction time, and the choice of base or catalyst, can favor the formation of side products or lead to incomplete conversion. The Debus-Radziszewski synthesis, in particular, is known for potentially low yields.[3]

  • Formation of Stable Intermediates: In some cases, stable intermediates can form that do not readily convert to the final product under the chosen reaction conditions.

  • Decomposition of Reagents: TosMIC, used in the Van Leusen synthesis, can be sensitive to moisture and may decompose if not handled under anhydrous conditions.

Q4: Are there any other significant side products I should be aware of?

A4: Besides isomeric impurities, other side products can include:

  • Oxazoles: In the Van Leusen synthesis, if 2-pyridinecarboxaldehyde is used directly without pre-formation of the aldimine, it can react with TosMIC to form 2-(oxazol-5-yl)pyridine.[4][5]

  • Polymeric Materials: Especially in the Debus-Radziszewski synthesis, condensation reactions can sometimes lead to the formation of polymeric or tar-like substances, which can complicate purification.

  • Products from Reagent Decomposition: As mentioned, decomposition of sensitive reagents can lead to various impurities.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues during the synthesis of this compound.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start: Synthesis of this compound issue Problem Identified: Low Yield or Impurities start->issue analysis Step 1: Analyze Crude Product (TLC, HPLC, LC-MS, NMR) issue->analysis impurity_type Identify Impurity Type analysis->impurity_type isomer Isomeric Impurity (e.g., 2-(1H-imidazol-4-yl)pyridine) impurity_type->isomer Mass matches product side_product Other Side Product (e.g., Oxazole, Polymer) impurity_type->side_product Unexpected mass/spectrum unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Matches starting material spectra optimize_regio Step 2: Optimize for Regioselectivity - Modify temperature - Change solvent/base isomer->optimize_regio optimize_conditions Step 2: Optimize Reaction Conditions - Adjust stoichiometry - Screen catalysts/reagents side_product->optimize_conditions purify_sm Step 2: Purify Starting Materials - Distillation/Recrystallization - Check for decomposition unreacted_sm->purify_sm purification Step 3: Refine Purification Protocol - Column chromatography (adjust stationary/mobile phase) - Recrystallization - Acid-base extraction optimize_regio->purification optimize_conditions->purification purify_sm->purification end End: Pure this compound purification->end

Caption: A troubleshooting workflow for the synthesis of this compound.

Symptom Possible Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing. - Check the activity of any catalysts used.
Decomposition of starting materials or product.- Verify the purity and stability of starting materials. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider lower reaction temperatures.
Formation of side products.- Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjust stoichiometry or order of addition of reagents.
Presence of Isomeric Impurity Lack of regioselectivity in the reaction.- For Van Leusen synthesis, screen different bases (e.g., K₂CO₃, DBU) and solvents to influence the cycloaddition step. - Lowering the reaction temperature may improve selectivity.
Co-elution during purification.- Optimize chromatographic conditions. Consider using a different stationary phase (e.g., silica, alumina, or a specialized column for pyridine separation). - Adjust the mobile phase polarity and pH. The use of additives like triethylamine can sometimes improve the separation of basic compounds.[6]
Formation of Oxazole Byproduct (Van Leusen Synthesis) Reaction of aldehyde with TosMIC before imine formation.- Ensure the complete formation of the aldimine before the addition of TosMIC. This can often be monitored by TLC or NMR.
Polymerization/Tar Formation (Debus-Radziszewski Synthesis) Undesired condensation pathways.- Adjust the concentration of reactants. - Control the rate of addition of reagents. - Modify the pH of the reaction mixture.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Van Leusen Imidazole Synthesis Debus-Radziszewski Imidazole Synthesis
Starting Materials 2-Pyridinecarboxaldehyde (or its imine), TosMIC, Ammonia/Amine2-Pyridinecarboxaldehyde, Glyoxal, Ammonia
Typical Yields Moderate to GoodLow to Moderate
Key Side Products 2-(1H-imidazol-4-yl)pyridine (isomer), 2-(Oxazol-5-yl)pyridine2-(1H-imidazol-4-yl)pyridine (isomer), Polymeric byproducts
Advantages Generally higher yields, cleaner reactions.Uses readily available and inexpensive starting materials.
Disadvantages TosMIC can be expensive and requires anhydrous conditions.Often results in complex mixtures and lower yields.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of ammonia in methanol (or another primary amine, 1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete (monitor by TLC).

  • Imidazole Synthesis:

    • To the solution containing the aldimine, add tosylmethyl isocyanide (TosMIC) (1 equivalent).

    • Add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid base.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine).

Protocol 2: Debus-Radziszewski Synthesis of this compound

This protocol is a general guideline and often requires significant optimization.

  • Reaction Setup:

    • In a sealed reaction vessel, combine 2-pyridinecarboxaldehyde (1 equivalent), an aqueous solution of glyoxal (40 wt. %, 1 equivalent), and a concentrated solution of ammonium hydroxide (excess).

    • The reaction can be performed in a solvent such as ethanol to improve solubility.

  • Reaction Execution:

    • Heat the mixture to a temperature between 80-100 °C.

    • Monitor the reaction by TLC or LC-MS. Note that this reaction may require an extended period to proceed to a reasonable conversion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess ammonia with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will likely be a complex mixture. Purify by column chromatography, potentially requiring multiple chromatographic steps or the use of specialized stationary phases.

Experimental Workflow Diagram

Experimental_Workflow start_materials Starting Materials: - 2-Pyridinecarboxaldehyde - TosMIC / Glyoxal - Ammonia/Amine van_leusen Van Leusen Synthesis start_materials->van_leusen debus Debus-Radziszewski Synthesis start_materials->debus reaction Reaction (Heating, Stirring) van_leusen->reaction debus->reaction workup Work-up - Quenching - Extraction - Drying reaction->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Analysis - NMR - LC-MS - HPLC purification->analysis final_product Final Product: This compound analysis->final_product

Caption: A general experimental workflow for the synthesis of this compound.

References

Purification of 2-(1H-imidazol-5-yl)pyridine using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(1H-imidazol-5-yl)pyridine using column chromatography.

Troubleshooting Guide

This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) on Silica Gel Column The basic nature of the imidazole and pyridine rings can lead to strong interactions with the acidic silanol groups on the silica gel surface.1. Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your eluent to neutralize the acidic sites on the silica gel. 2. Use an Alternative Stationary Phase: Consider using a more inert stationary phase. Alumina (basic or neutral) is often a good alternative for the purification of basic compounds. Amino- or cyano-bonded silica phases are also less acidic than bare silica and can improve peak shape.
Compound is not Eluting from the Column The chosen solvent system may be too non-polar. The compound may be irreversibly binding to the silica gel. The compound may have decomposed on the column.1. Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, increase the percentage of methanol in your dichloromethane/methanol mixture. 2. Flush the Column: If a gradual increase in polarity does not work, try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide. 3. Assess Stability: Before chromatography, test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting to see if any degradation occurs.
Low Yield After Purification The compound may be partially soluble in the fractions collected before and after the main product. Significant loss may occur due to irreversible binding to the stationary phase. The compound may be co-eluting with a UV-inactive impurity.1. Optimize Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to avoid discarding fractions containing your product. 2. Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine before packing the column to minimize irreversible adsorption. 3. Use an Alternative Analytical Technique: If you suspect co-elution with a non-UV active impurity, use a different analytical method, such as mass spectrometry or NMR, to analyze your fractions.
Co-elution of Impurities The polarity of the impurities is very similar to the polarity of the product in the chosen solvent system.1. Fine-tune the Solvent System: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide better separation. 2. Try a Different Stationary Phase: As mentioned earlier, switching to alumina or a bonded silica phase can alter the selectivity of the separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: Due to the polar nature of the compound, a good starting point would be a mixture of a relatively polar and a non-polar solvent. A common system for nitrogen-containing heterocyclic compounds is a gradient of methanol in dichloromethane (e.g., starting from 1% and gradually increasing to 5-10% methanol). It is also highly recommended to add a small amount of a basic modifier like triethylamine (0.1-0.5%) to the eluent to prevent peak tailing.

Q2: How can I determine the appropriate solvent system before running a large-scale column?

A2: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate. This generally provides good separation and a reasonable elution time on the column.

Q3: My compound is streaking badly on the TLC plate. What can I do?

A3: Streaking on the TLC plate is often due to the same reasons as tailing on a column. Adding a small amount of triethylamine or a few drops of ammonium hydroxide to your TLC developing chamber can often resolve this issue. If streaking persists, your compound may be degrading on the silica gel.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable alternative. A common mobile phase for reversed-phase chromatography would be a gradient of acetonitrile in water or methanol in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q5: How should I load my sample onto the column?

A5: There are two main methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can adsorb it onto a small amount of silica gel. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent completely. The resulting free-flowing powder can then be carefully added to the top of your packed column.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general procedure. The specific solvent system and gradient may need to be optimized based on the impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Sand

  • Collection tubes

2. Procedure:

  • TLC Analysis:

    • Prepare a developing chamber with a solvent system of 95:5:0.5 DCM:MeOH:TEA.

    • Dissolve a small amount of the crude material in methanol and spot it on a TLC plate.

    • Develop the TLC plate and visualize the spots under UV light (254 nm).

    • Adjust the solvent system to achieve an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA).

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of methanol.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol). A suggested gradient is shown in the table below.

    • Collect fractions and monitor the elution by TLC.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Solvent Systems for TLC and Column Chromatography

Stationary Phase Mobile Phase System Typical Rf Range for Imidazole Derivatives Notes
Silica GelDichloromethane / Methanol0.2 - 0.5A gradient of 1-10% Methanol is common. Add 0.1-1% Triethylamine to prevent tailing.
Silica GelEthyl Acetate / Hexanes0.1 - 0.4A gradient of 20-80% Ethyl Acetate can be used. May also require a basic modifier.
Alumina (Neutral)Dichloromethane / Methanol0.3 - 0.6A good alternative to silica gel for basic compounds.
Reversed-Phase C18Acetonitrile / WaterN/AA gradient of 10-95% Acetonitrile with 0.1% Formic Acid is a good starting point.

Note: Rf values are highly dependent on the specific compound and the exact conditions. The values provided are for general guidance.

Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude_material Crude this compound tlc_analysis TLC Analysis to Determine Solvent System crude_material->tlc_analysis column_packing Pack Column with Silica Gel Slurry tlc_analysis->column_packing sample_loading Dry Load Sample onto Column column_packing->sample_loading elution Elute with Gradient Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_evaporation Evaporate Solvent combine_fractions->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

Technical Support Center: Optimizing Imidazopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazopyridine synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of imidazopyridines and in optimizing reaction conditions to achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazopyridines?

A1: Imidazopyridines are a critical scaffold in medicinal chemistry, and numerous synthetic methods have been developed for their preparation. Some of the most prevalent strategies include:

  • Condensation Reactions: Classically, the reaction of a 2-aminopyridine derivative with an α-haloketone is a fundamental approach.[1][2]

  • Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer high atom economy and efficiency by combining three or more reactants in a single step.[3][4][5][6]

  • Transition-Metal Catalyzed Reactions: Copper, palladium, and iron catalysts are widely used to facilitate various coupling and cyclization reactions leading to imidazopyridines.[7][8][9][10]

  • Iodine-Catalyzed Reactions: Molecular iodine has emerged as a cost-effective and environmentally friendly catalyst for the synthesis of imidazopyridines under mild conditions.[11][12][13][14][15][16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[17][18][19][20]

Q2: My imidazopyridine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in imidazopyridine synthesis can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal reaction conditions (temperature, solvent, catalyst), reactant quality, and the presence of moisture or air in sensitive reactions.

Q3: I am observing the formation of significant side products in my reaction. How can I minimize them?

A3: Side product formation is a common challenge. The nature of the side products can provide clues to the problem. For instance, in copper-catalyzed reactions, homocoupling of alkynes can be a side reaction.[9] Strategies to minimize side products include:

  • Optimizing Catalyst and Ligand: The choice of catalyst and, if applicable, ligand can significantly influence selectivity.

  • Controlling Reaction Temperature: Temperature can affect the rate of competing reactions.

  • Adjusting Stoichiometry: Varying the ratio of reactants can favor the desired reaction pathway.

  • Solvent Screening: The polarity and coordinating ability of the solvent can impact the reaction outcome.

Q4: How do I choose the appropriate catalyst for my imidazopyridine synthesis?

A4: The choice of catalyst depends on the specific reaction and substrates.

  • Copper catalysts (e.g., CuI, Cu(OAc)₂, CuSO₄) are versatile and often used in multicomponent reactions and oxidative cyclizations.[1][7][8][10][21]

  • Palladium catalysts are typically employed in cross-coupling reactions.[7]

  • Iodine is a mild and effective catalyst for various cyclization and multicomponent reactions, often under metal-free conditions.[11][12][13][14][15][16]

  • Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ can be effective in GBB reactions.[4] A preliminary literature search for similar transformations is highly recommended to guide your catalyst selection.

Troubleshooting Guide: Low Product Yield

A low yield of the desired imidazopyridine product is a frequent obstacle. This guide provides a structured approach to troubleshoot and optimize your reaction.

Troubleshooting_Low_Yield Start Low Yield Observed CheckReactants 1. Verify Reactant Quality & Stoichiometry Start->CheckReactants CheckConditions 2. Review Reaction Conditions CheckReactants->CheckConditions Reactants OK sub_reactants Purity (NMR, LC-MS) Anhydrous/degassed if needed Accurate stoichiometry CheckReactants->sub_reactants OptimizeCatalyst 3. Optimize Catalyst System CheckConditions->OptimizeCatalyst Conditions standard sub_conditions Inert atmosphere? Dry solvents? Correct reagent addition order? CheckConditions->sub_conditions OptimizeSolvent 4. Screen Solvents OptimizeCatalyst->OptimizeSolvent Catalyst optimized sub_catalyst Catalyst loading Ligand choice Co-catalyst/additive presence OptimizeCatalyst->sub_catalyst OptimizeTempTime 5. Adjust Temperature & Time OptimizeSolvent->OptimizeTempTime Solvent selected sub_solvent Polar vs. non-polar Coordinating vs. non-coordinating OptimizeSolvent->sub_solvent Purification 6. Re-evaluate Purification Method OptimizeTempTime->Purification Conditions optimized sub_temp_time Incremental changes Monitor by TLC/LC-MS OptimizeTempTime->sub_temp_time Success Improved Yield Purification->Success Purification effective sub_purification Column chromatography conditions Recrystallization solvent Product stability Purification->sub_purification

Troubleshooting workflow for low product yield.

Data on Reaction Condition Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing side products. Below are tables summarizing the effects of different catalysts, solvents, and temperatures on imidazopyridine synthesis, based on published data.

Table 1: Effect of Catalyst on a Three-Component Synthesis of Imidazo[1,2-a]pyridines

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1CuI (10)TolueneRefluxModerate[7]
2CuI/NaHSO₄·SiO₂TolueneRefluxHigh[7]
3I₂ (20)WaterRT79[13]
4Sc(OTf)₃ (10)MeOH60High[5]
5None (Microwave)None60High[17]
6CuSO₄·5H₂O (10) / Sodium Ascorbate (20)Water (SDS)5087[21]

Table 2: Influence of Solvent on an Iodine-Catalyzed Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolRT1Excellent[16]
2MethanolRT1Moderate[16]
3WaterRT1Low[16]
4AcetonitrileRT1Moderate[16]
5DichloromethaneRT1Low[16]
6TolueneRT1Low[16]

Detailed Experimental Protocols

Here are detailed protocols for some of the key synthetic methods discussed. These can be used as a starting point for your experiments and troubleshooting efforts.

Protocol 1: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol describes a one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines under microwave irradiation.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Methanol (4 mL)

  • Scandium(III) triflate (10 mol%)

  • 10 mL microwave synthesis vial

  • Magnetic stirrer bar

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and scandium(III) triflate (10 mol%).[17]

  • Add methanol (4 mL) and a magnetic stirrer bar.[17]

  • Seal the vial and place it in the microwave reactor.[17]

  • Irradiate the mixture at a constant temperature of 80°C for 10-20 minutes with stirring.[17]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine.[17]

Protocol 2: Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol details an ultrasonic-assisted, one-pot, three-component synthesis using molecular iodine as a catalyst in an aqueous medium.

Materials:

  • Acetophenone derivative (1.0 mmol)

  • 2-Aminopyridine derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (20 mol%)

  • Distilled water (4.0 mL)

  • Ultrasound bath

Procedure:

  • In a reaction vessel, prepare a mixture of the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water.[13][14]

  • Irradiate the mixture in an ultrasound bath at room temperature for 30 minutes.[13][14]

  • To the above mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).[13][14]

  • Continue the ultrasound irradiation at room temperature for an additional 30 minutes.[13][14]

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the precipitated product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Protocol 3: Copper-Catalyzed A3-Coupling in Aqueous Micellar Media

This protocol describes an environmentally friendly synthesis of imidazo[1,2-a]pyridines using a copper(II)-ascorbate catalyzed domino A3-coupling reaction in water.

Materials:

  • 2-Aminopyridine derivative (1 mmol)

  • Aldehyde (1 mmol)

  • Alkyne derivative (1.2 mmol)

  • Sodium dodecyl sulfate (SDS) (10 mol%)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium ascorbate (20 mol%)

  • Water (2 mL)

  • 10 mL round-bottom flask

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS (10 mol%) in 2 mL of water with vigorous stirring for 5 minutes to form a micellar solution.[21]

  • Add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) to the reaction mixture.[21]

  • Add the alkyne derivative (1.2 mmol) to the mixture.[21]

  • Stir the reaction mixture at 50°C for 6–16 hours, monitoring the progress by TLC.[21]

  • After completion, extract the crude product from the aqueous phase with ethyl acetate (2 x 10 mL).[21]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[21]

  • Purify the crude product by column chromatography.

Logical Workflow for Method Selection

Choosing the right synthetic strategy is the first step towards a successful synthesis. The following diagram illustrates a logical workflow for selecting a suitable method for your target imidazopyridine.

Method_Selection Start Define Target Imidazopyridine SubstPattern Analyze Substitution Pattern Start->SubstPattern FuncGroups Consider Functional Group Tolerance SubstPattern->FuncGroups sub_pattern 3-amino -> GBB C3-carbonylated -> Cycloaddition SubstPattern->sub_pattern Scale Determine Scale of Synthesis FuncGroups->Scale sub_func_groups Acid/base sensitive groups? Protecting groups needed? FuncGroups->sub_func_groups GreenChem Assess Green Chemistry Requirements Scale->GreenChem sub_scale Small scale (discovery) -> MCRs Large scale (process) -> Robust, high-yield reactions Scale->sub_scale SelectMethod Select Synthetic Method GreenChem->SelectMethod sub_green Aqueous media? Metal-free catalyst? Microwave for energy efficiency? GreenChem->sub_green

Decision workflow for selecting a synthetic method.

References

Troubleshooting low yield in multi-component reactions for imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-component synthesis of imidazoles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multi-component imidazole synthesis?

Low yields in multi-component reactions (MCRs) for imidazole synthesis can often be attributed to several factors. These include suboptimal reaction conditions, purity of starting materials, inappropriate solvent choice, and issues with the catalyst.[1][2][3] Side reactions are also a common problem that can lead to poor yields of the desired imidazole product.[2]

Q2: Which multi-component reactions are commonly used for imidazole synthesis?

The Debus-Radziszewski reaction is a well-known four-component, one-pot cycloaddition for synthesizing imidazoles.[4][5] Another common method is the Hantzsch imidazole synthesis.[6] The Van Leusen imidazole synthesis is also a versatile method for preparing substituted imidazoles.[7][8]

Q3: How critical is the choice of catalyst in these reactions?

The catalyst plays a crucial role in many multi-component imidazole syntheses, significantly influencing both the reaction yield and selectivity.[2][9] For instance, in certain reactions, using a catalyst like a low-melting mixture of urea–ZnCl2 can result in excellent yields, whereas the absence of a catalyst can lead to a drastic decrease in yield.[2] The concentration of the catalyst is also a critical parameter to optimize.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield for my imidazole synthesis. What should I check first?

A: When troubleshooting low yield, it is best to start by systematically evaluating your reaction parameters. A logical workflow can help pinpoint the issue.

Low_Yield_Troubleshooting Start Low Yield Observed Purity Check Reactant Purity (Aldehyde, Diketone, Amine) Start->Purity Start Here Stoichiometry Verify Stoichiometry Purity->Stoichiometry Success Improved Yield Purity->Success Solvent Evaluate Solvent Choice Stoichiometry->Solvent Stoichiometry->Success Catalyst Investigate Catalyst (Type, Concentration, Activity) Solvent->Catalyst Solvent->Success Temperature Optimize Reaction Temperature Catalyst->Temperature Catalyst->Success Monitoring Monitor Reaction Progress (TLC) Temperature->Monitoring Temperature->Success Workup Review Workup Procedure Monitoring->Workup Monitoring->Success Workup->Success

Caption: A logical workflow for troubleshooting low yields.

Q: How does the purity of starting materials affect the reaction?

A: Impurities in the starting materials can significantly interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired imidazole.[1] It is crucial to use highly pure reactants. For instance, α-haloketones used in Hantzsch synthesis can decompose over time, so using fresh or properly stored material is important.[10]

Q: Could the solvent be the cause of my low yield?

A: Yes, the choice of solvent is critical and can have a dramatic impact on the reaction outcome. For some Debus-Radziszewski reactions, a solventless approach or using an ethanol-water mixture has been shown to produce the best yields.[4][11] The polarity of the solvent can influence the reaction rate and selectivity.[6][11] It is recommended to perform a solvent screen to identify the optimal medium for your specific reaction.

Solvent SystemReported Yield (%)Reference
Ethanol:Water (1:1)90[11]
Ethanol82[11]
Methanol75[11]
Dichloromethane40[11]
Acetonitrile65[11]
Solvent-freeup to 85[4]

Q: My reaction is sluggish and giving a low yield. Should I increase the temperature?

A: Temperature is a critical parameter. While many multi-component reactions require heat to proceed at an optimal rate, excessive heat can lead to the decomposition of reactants or the final product.[1][6] It is advisable to gradually increase the temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][10] For example, in some Hantzsch syntheses, increasing the temperature from room temperature to 80 °C significantly improves the yield.[6]

Issue 2: Catalyst-Related Problems

Q: I am using a catalyst, but the yield is still low. What could be the problem?

A: Several factors related to the catalyst could be at play. Ensure the catalyst is active and used in the correct amount.[1] The choice of catalyst can also influence the selective formation of the desired product over side products.[9]

Catalyst_Troubleshooting Start Low Yield with Catalyst Check_Activity Verify Catalyst Activity (Fresh vs. Old) Start->Check_Activity Optimize_Conc Optimize Catalyst Concentration Start->Optimize_Conc Screen_Catalysts Screen Different Catalysts Start->Screen_Catalysts Improved_Yield Improved Yield Check_Activity->Improved_Yield Optimize_Conc->Improved_Yield Check_Support Check Catalyst Support (if applicable) Screen_Catalysts->Check_Support Check_Support->Improved_Yield

Caption: Troubleshooting catalyst-related issues.

Q: How do I know what the optimal catalyst concentration is?

A: The optimal catalyst concentration often needs to be determined experimentally. Running the reaction with varying molar percentages of the catalyst can help identify the ideal loading. For example, in a synthesis of trisubstituted imidazoles using silicotungstic acid, the yield increased as the catalyst concentration was raised from 2.5% to 7.5%, but no further improvement was seen at 10%.[2]

Catalyst Concentration (mol%)Yield (%)
2.563
5.085
7.594
10.094

Experimental Protocols

General Protocol for a Three-Component Imidazole Synthesis (Debus-Radziszewski Type)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL).

  • Catalyst Addition (if applicable): Add the catalyst at the desired molar percentage.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into cold water and stir. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol for Catalyst Screening
  • Setup: Prepare a series of small reaction vials, each with a magnetic stir bar.

  • Reagent Addition: To each vial, add the 1,2-dicarbonyl compound (e.g., 0.5 mmol), aldehyde (0.5 mmol), ammonium acetate (1.0 mmol), and the chosen solvent (2-3 mL).

  • Catalyst Addition: To each vial, add a different catalyst (at the same molar percentage, e.g., 5 mol%). Include a control reaction with no catalyst.

  • Reaction: Seal the vials and place them in a heating block at the desired temperature. Stir for the designated reaction time.

  • Analysis: After the reaction time, allow the vials to cool. Take a small aliquot from each vial for analysis by TLC or LC-MS to compare product formation.

  • Scale-up: Once the most effective catalyst is identified, the reaction can be scaled up following the general protocol.

References

Technical Support Center: HPLC Purification of Imidazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of imidazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying imidazole-containing compounds with reverse-phase HPLC?

A1: The most common issue is poor peak shape, specifically peak tailing.[1][2] Imidazole-containing compounds are basic due to the nitrogen atoms in the heterocyclic ring.[3] These basic groups can interact with residual acidic silanol groups on the surface of silica-based stationary phases (like C18 columns), leading to secondary retention mechanisms and asymmetrical peaks.[1][2]

Q2: How do I select an appropriate HPLC column for imidazole compound purification?

A2: Column selection is critical. For basic compounds like imidazoles, consider the following:

  • Modern, High-Purity Silica Columns (Type B): These columns have a lower concentration of acidic silanol groups, minimizing tailing.[1]

  • End-Capped Columns: End-capping further reduces the number of free silanols available for secondary interactions.[2][4][5]

  • Columns Stable at High pH: Columns like the Agilent ZORBAX Extend C18 or Poroshell 120 HPH-C18 are designed to operate at higher pH levels.[4][5] At a high pH (at least 2 units above the pKa of the imidazole), the compound is in its neutral, non-ionized state, which can improve retention and peak shape.[3][6]

  • Alternative Stationary Phases: If tailing persists, consider non-silica-based columns (e.g., polymeric or zirconia-based) or phases with embedded polar groups.[1] Phenyl or mixed-mode phases can also be effective alternatives to standard C18 columns.[6]

Q3: What are the best mobile phase considerations for analyzing imidazole derivatives?

A3: Mobile phase optimization is key to a successful separation.

  • pH Adjustment: Operating at a low pH (e.g., pH ≤ 3) protonates the imidazole ring and suppresses the ionization of silanol groups, reducing unwanted interactions.[1][7] Conversely, a high pH (e.g., pH > 9) can be used with pH-stable columns to analyze the compound in its neutral form.[6] Avoid operating near the compound's pKa (~6.9 for imidazole), as this leads to uneven ionization and peak distortion.[2][6]

  • Mobile Phase Additives: Using additives is common. Low concentrations (0.05-0.2%) of acids like trifluoroacetic acid (TFA) or formic acid can act as ion-pairing agents to improve peak shape and retention.[6][8] Basic additives like triethylamine (TEA) or diethylamine (DEA) can be used to mask residual silanols, though this is more common with older, Type A silica columns.[1][9][10]

  • Buffer Selection: If pH control is critical, use a buffer. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.[8] For UV detection, phosphate buffers are effective but are non-volatile.[11][12]

Q4: My imidazole compound has very little retention on a C18 column. What can I do?

A4: Poor retention of polar, basic compounds is a common challenge. You can try the following:

  • Decrease Organic Solvent: Reduce the percentage of acetonitrile or methanol in your mobile phase.

  • Use Ion-Pairing Agents: Additives like TFA or heptafluorobutyric acid (HFBA) can pair with the protonated imidazole, increasing its hydrophobicity and retention on a reverse-phase column.[6]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for polar compounds. A silica or amide column with a high organic mobile phase (e.g., >80% acetonitrile) can provide good retention.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Severe Peak Tailing Secondary Interactions: Your basic imidazole analyte is interacting with acidic residual silanol groups on the column packing.[1][2]Modify Mobile Phase: Lower the mobile phase pH to ≤ 3 using 0.1% formic or phosphoric acid to protonate the silanols.[1][3] Use Additives: Add a competing base like triethylamine (TEA) (≥20 mM) to the mobile phase to mask the silanols (more common for older columns).[1] Change Column: Switch to a modern, end-capped, high-purity silica column or a column specifically designed for basic compounds at high pH.[4][5]
Column Overload: Injecting too much sample saturates the stationary phase.[7][14]Reduce Sample Load: Dilute your sample and inject a smaller volume or a lower concentration.[7][15]
Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.Match Solvents: Whenever possible, dissolve your sample in the initial mobile phase.[15]
Poor Resolution / Overlapping Peaks Incorrect Mobile Phase Composition: The organic/aqueous ratio is not optimized for your specific compounds.[14]Optimize Gradient/Isocratic Elution: Adjust the percentage of your organic modifier (acetonitrile or methanol).[11][16] For complex mixtures, develop a gradient elution method.[10][14]
Suboptimal pH: The mobile phase pH is not providing sufficient selectivity between your compounds of interest.Adjust pH: Systematically vary the mobile phase pH to alter the ionization state of your analytes and improve separation.[7][17]
Column Degradation: The column has lost its efficiency due to contamination or age.[14]Clean or Replace Column: Flush the column with a strong solvent.[18] If performance does not improve, replace the column. Using a guard column can extend the life of your analytical column.[15][19]
Variable Retention Times Poor Column Equilibration: The column is not sufficiently equilibrated with the mobile phase between runs, especially during gradient elution.[20]Increase Equilibration Time: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection.[19]
Mobile Phase Inconsistency: The mobile phase composition is changing over time due to evaporation of a volatile component or improper mixing.[17]Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep reservoirs covered.[20] If using an online mixer, ensure it is functioning correctly.[17][19]
Temperature Fluctuations: The ambient temperature is changing, affecting retention.[19][20]Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled column oven for better reproducibility.[15][19]
High Backpressure System Blockage: Particulate matter from the sample or mobile phase has clogged the column inlet frit or other system components.[14][21]Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter before use.[14][20] Backflush Column: Disconnect the column from the detector and reverse the flow direction to flush out particulates from the inlet frit.[15][18] Check for Blockages: Systematically check components (guard column, tubing, injector) for obstructions.[15][21]

Visual Troubleshooting Workflow for Peak Tailing

G start Problem: Peak Tailing Observed q1 Is the column appropriate for basic compounds? start->q1 a1_no Switch to a modern end-capped column or a high-pH stable column. q1->a1_no No q2 Is the mobile phase pH optimized (far from pKa)? q1->q2 Yes a1_no->q2 end_good Peak Shape Improved a1_no->end_good a2_no Adjust pH to <= 3 with acid (e.g., 0.1% FA/TFA) or to >= 9 with a high-pH stable column. q2->a2_no No q3 Are you injecting an appropriate sample load? q2->q3 Yes a2_no->q3 a2_no->end_good a3_no Reduce injection volume or sample concentration. q3->a3_no No q4 Is the injection solvent weaker than the mobile phase? q3->q4 Yes a3_no->q4 a3_no->end_good a4_no Dissolve sample in the initial mobile phase. q4->a4_no No end_bad Issue Persists: Consider HILIC or other alternative chemistry. q4->end_bad Yes a4_no->end_good

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Protocols

Protocol: General Reverse-Phase HPLC Method for Imidazole Compounds

This protocol provides a starting point for the purification of a typical imidazole-containing compound. Optimization will be required based on the specific analyte.

1. System Preparation:

  • Ensure all mobile phase bottles are filled with freshly prepared and filtered (0.45 µm) solvents.

  • Thoroughly purge the pump lines to remove any air bubbles.[19]

  • Equilibrate the column with the initial mobile phase conditions for at least 15-30 minutes, or until a stable baseline is achieved.[20]

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the imidazole compound in a solvent that is compatible with the mobile phase (ideally, the initial mobile phase itself).[22]

  • Filter the sample through a 0.22 µm syringe filter to remove any particulates.[20]

3. Chromatographic Conditions:

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[11][22]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength appropriate for the analyte (e.g., 230-300 nm).[9][11][22]

  • Gradient Program (Example):

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

4. Data Analysis:

  • Integrate the peak corresponding to the imidazole compound.

  • For quantification, create a calibration curve using standards of known concentrations.[22]

HPLC Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Run Analysis p1 Method Development & Optimization p2 Sample Preparation (Dissolve & Filter) p1->p2 p3 Mobile Phase Preparation (Filter & Degas) p1->p3 r2 Sample Injection p2->r2 r1 System & Column Equilibration p3->r1 r1->r2 r3 Chromatographic Separation (Gradient/Isocratic) r2->r3 r4 Data Acquisition r3->r4 a1 Peak Integration & Identification r4->a1 a2 Quantification (Calibration Curve) a1->a2 a3 Fraction Collection (for Preparative HPLC) a1->a3 a4 Purity Assessment a3->a4

Caption: General experimental workflow for HPLC purification.

Analyte-Stationary Phase Interaction Diagram

G Interaction of a basic imidazole compound with a C18 stationary phase at different pH values. cluster_good Good Peak Shape (Low pH) cluster_bad Peak Tailing (Mid pH) good_imidazole Imidazole-H+ good_c18 C18 Chains good_imidazole->good_c18  Primary Hydrophobic  Interaction good_silanol Si-OH (Protonated) bad_imidazole Imidazole-H+ bad_silanol Si-O- (Ionized) bad_imidazole->bad_silanol  Secondary Ionic  Interaction (Causes Tailing) bad_c18 C18 Chains bad_imidazole->bad_c18  Primary Hydrophobic  Interaction

Caption: Cause of peak tailing for imidazole compounds.

References

Technical Support Center: Scaling Up the Synthesis of 2-(1H-imidazol-5-yl)pyridine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-(1H-imidazol-5-yl)pyridine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound, and which is most suitable for scaling up?

A1: Several synthetic strategies can be employed, with the choice for scale-up depending on factors like starting material availability, cost, and robustness of the reaction. A common and often scalable approach involves the construction of the imidazole ring onto a pre-existing pyridine scaffold. One such method is the condensation of a 2-pyridyl derivative with a suitable C2N synthon. For preclinical scale-up, a reliable method is the reaction of 2-acetylpyridine with an amino acid derivative, followed by cyclization and aromatization.

Q2: I am observing a consistently low yield. What are the initial parameters I should investigate?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reagents can lead to side reactions and lower yields.[1] Ensure the purity of your starting materials before commencing the synthesis.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical. Ensure your reaction is running at the optimal temperature and for a sufficient duration.

  • Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts.

  • Atmosphere Control: Some reactions are sensitive to air or moisture. Ensure you are using an inert atmosphere (e.g., nitrogen or argon) if required.

Q3: Purification of the final product is challenging due to its basicity. What are some effective large-scale purification strategies?

A3: The basic nature of this compound can make purification, especially on silica gel chromatography, challenging due to tailing.[1] Consider the following strategies for preclinical scale purification:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity on a large scale.[1]

  • Distillation: For liquid products or those with a suitable boiling point, distillation under reduced pressure can be an excellent purification method.

  • Acid-Base Extraction: Utilize the basicity of the product. Extract the product into an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to recover the purified product by extraction with an organic solvent.

  • Modified Column Chromatography: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine to the eluent to minimize tailing on silica gel.[2] Alternatively, alumina chromatography can be a better option for basic compounds.

Q4: How can I monitor the reaction progress effectively during a scaled-up synthesis?

A4: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for more precise determination of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers both separation and mass information, which is useful for identifying the product and any major byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Reagents: Starting materials or reagents may have degraded. 2. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. 3. Poor Solvent Quality: Presence of water or other impurities in the solvent.1. Use fresh, high-purity reagents. 2. Optimize the reaction temperature by running small-scale experiments at different temperatures. 3. Use anhydrous solvents when necessary.
Formation of Significant Byproducts 1. Side Reactions: The reaction conditions may favor the formation of side products. 2. Over-reaction or Decomposition: The reaction may have been left for too long or at too high a temperature.1. Adjust the stoichiometry of the reactants. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider a lower reaction temperature.
Difficulty in Product Isolation 1. Product Solubility: The product may be highly soluble in the work-up solvents. 2. Emulsion Formation during Extraction: This can make phase separation difficult.1. Use a different extraction solvent or perform multiple extractions with smaller volumes. 2. Add brine to the aqueous layer to break up emulsions.
Product Purity Issues After Purification 1. Ineffective Purification Method: The chosen method may not be suitable for separating the product from specific impurities. 2. Co-eluting Impurities in Chromatography: Impurities may have similar polarity to the product.1. Try an alternative purification method (e.g., crystallization instead of chromatography). 2. Optimize the chromatographic conditions (e.g., change the solvent system or stationary phase).

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol is a hypothetical, scalable route based on established chemical principles for the synthesis of similar compounds.

Step 1: Synthesis of 2-(1-amino-2-oxoethyl)pyridine

  • To a stirred solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as methanol, add aminoacetaldehyde dimethyl acetal (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude intermediate can be carried forward to the next step without further purification.

Step 2: Cyclization and Aromatization to this compound

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent like N,N-dimethylformamide (DMF).

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to 80-100 °C for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Basify the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to pH > 9.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Parameter Value
Starting Material 2-Acetylpyridine
Key Reagents Aminoacetaldehyde dimethyl acetal, Phosphorus oxychloride
Solvents Methanol, N,N-Dimethylformamide
Reaction Temperature Step 1: Reflux; Step 2: 80-100 °C
Reaction Time Step 1: 4-6 h; Step 2: 8-12 h
Typical Yield 60-75% (overall)
Purification Method Crystallization or Column Chromatography

Visualizations

experimental_workflow start Start: 2-Acetylpyridine step1 Step 1: Condensation with Aminoacetaldehyde Dimethyl Acetal start->step1 intermediate Crude 2-(1-amino-2-oxoethyl)pyridine step1->intermediate step2 Step 2: Cyclization and Aromatization with POCl3 in DMF intermediate->step2 workup Work-up: Quenching, Basification, and Extraction step2->workup purification Purification: Crystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A flowchart of the proposed synthetic workflow.

troubleshooting_logic issue Low Yield or Impure Product cause1 Starting Material Purity? issue->cause1 cause2 Reaction Conditions (Temp, Time)? issue->cause2 cause3 Work-up Procedure? issue->cause3 cause4 Purification Method? issue->cause4 solution1 Verify Purity (NMR, GC/LC-MS) cause1->solution1 Check solution2 Optimize Conditions (DoE) cause2->solution2 Optimize solution3 Adjust pH, Solvent cause3->solution3 Modify solution4 Try Alternative Method (Crystallization, Distillation) cause4->solution4 Change

Caption: A troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

A Comparative Study of 2-(1H-imidazol-5-yl)pyridine and its 2-yl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of 2-(1H-imidazol-2-yl)pyridine and a proposed investigation into its understudied isomer, 2-(1H-imidazol-5-yl)pyridine.

This guide provides a detailed comparison of two constitutional isomers: 2-(1H-imidazol-2-yl)pyridine and this compound. While the 2-yl isomer is well-documented, a significant knowledge gap exists for the 5-yl isomer. This document summarizes the existing experimental data for the 2-yl isomer and proposes a synthetic route and characterization plan for the 5-yl isomer to facilitate a comprehensive comparative analysis.

Introduction

Pyridine-imidazole scaffolds are privileged structures in medicinal chemistry due to their ability to engage in a variety of biological interactions. The positional isomerism of the imidazole ring in relation to the pyridine ring can dramatically influence the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide focuses on the comparative aspects of the well-studied 2-(1H-imidazol-2-yl)pyridine and the largely uncharacterized this compound. Understanding the distinct properties of these isomers is crucial for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of both isomers is presented below. It is important to note that the data for this compound is largely predicted and requires experimental verification.

Property2-(1H-imidazol-2-yl)pyridineThis compound (Predicted)
Molecular Formula C₈H₇N₃[1]C₈H₇N₃
Molecular Weight 145.16 g/mol [1]145.16 g/mol
Appearance Colorless to light yellow crystal or powder[2]-
Melting Point 135-140 °C[3]-
Boiling Point 382.8±15.0 °C (Predicted)-
Solubility Soluble in ethanol and ether, slightly soluble in water[2]-
pKa pK1: 8.98 (+1)-

Synthesis and Experimental Protocols

The synthesis of these two isomers requires distinct chemical strategies. The established methods for the 2-yl isomer are contrasted with a proposed route for the 5-yl isomer, drawing from general methodologies for synthesizing 5-substituted imidazoles.

Synthesis of 2-(1H-imidazol-2-yl)pyridine

A common method for the synthesis of 2-(1H-imidazol-2-yl)pyridine involves the condensation of 2-cyanopyridine with ethylenediamine.[4][5]

Experimental Protocol:

A mixture of 2-cyanopyridine (10 mmol) and ethylenediamine (40 mmol) is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the product is isolated and purified by standard techniques such as crystallization or column chromatography.

G 2-Cyanopyridine 2-Cyanopyridine Reaction Reaction 2-Cyanopyridine->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction 2-(1H-imidazol-2-yl)pyridine 2-(1H-imidazol-2-yl)pyridine Reaction->2-(1H-imidazol-2-yl)pyridine Condensation

A proposed synthetic workflow for this compound.

Biological Activities and Comparative Analysis

The biological activities of 2-(1H-imidazol-2-yl)pyridine are diverse, with applications in medicinal chemistry as a scaffold for various inhibitors. In contrast, the biological profile of the 5-yl isomer remains unexplored.

2-(1H-imidazol-2-yl)pyridine

This isomer has been investigated for a range of biological targets. It is a key structural motif in the development of inhibitors for several kinases and other enzymes. For instance, derivatives of the related imidazo[1,2-a]pyridine scaffold have shown potent activity as:

  • CDK9 inhibitors: Imidazole[1,2-a]pyridine derivatives have been designed as selective CDK9 inhibitors for the treatment of colorectal cancer. [6]* DPP-4 inhibitors: This scaffold has been utilized to develop novel dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus. [7]* FLT3 inhibitors: Imidazo[1,2-a]pyridine-pyridine derivatives have shown potent inhibition of FLT3-ITD and its mutants in acute myeloid leukemia.

The pyridine and imidazole rings act as crucial pharmacophoric features, participating in hydrogen bonding and π-π stacking interactions within the active sites of these enzymes.

This compound

While no specific biological data exists for this isomer, related "imidazol-5-yl pyridine derivatives" have been investigated as p38α/MAPK14 inhibitors, suggesting a potential role in targeting inflammatory pathways. [8]The different spatial arrangement of the nitrogen atoms in the 5-yl isomer compared to the 2-yl isomer is expected to lead to distinct binding modes and target selectivities.

Proposed Experimental Protocol for Biological Evaluation:

To enable a comparative study, the following experimental workflow is proposed for both isomers:

  • Target Selection: Based on the known activities of the 2-yl isomer and related structures, a panel of relevant kinases (e.g., CDK9, p38α) and other potential targets should be selected.

  • In vitro Assays: Both compounds should be screened against the selected targets using standard enzymatic assays to determine their inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ).

  • Cell-based Assays: The antiproliferative or anti-inflammatory effects of the compounds should be evaluated in relevant cell lines.

  • Structure-Activity Relationship (SAR) Analysis: The comparative data will provide valuable insights into the SAR of the pyridine-imidazole scaffold, highlighting the importance of the imidazole substitution pattern.

Proposed Workflow for Comparative Biological Evaluation

G cluster_isomers Test Compounds Isomer_2yl 2-(1H-imidazol-2-yl)pyridine In_Vitro_Assays In vitro Enzymatic Assays (IC50 / Ki determination) Isomer_2yl->In_Vitro_Assays Isomer_5yl This compound Isomer_5yl->In_Vitro_Assays Target_Selection Target Selection (e.g., Kinases) Target_Selection->In_Vitro_Assays Cell_Based_Assays Cell-based Assays (e.g., Antiproliferative) In_Vitro_Assays->Cell_Based_Assays SAR_Analysis SAR Analysis Cell_Based_Assays->SAR_Analysis

References

Validating the Anti-proliferative Activity of 2-(1H-imidazol-5-yl)pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative activity of novel 2-(1H-imidazol-5-yl)pyridine derivatives against the established multi-kinase inhibitor, Sorafenib. The data presented is based on a study by Wang et al. (2015), which details the design, synthesis, and evaluation of these compounds as potential anti-tumor agents. The primary mechanism of action for these derivatives is suggested to be the inhibition of BRAF kinase, a key component in the MAPK/ERK signaling pathway often dysregulated in cancer.

Comparative Anti-proliferative Activity

The anti-proliferative activity of a series of 2-(1H-imidazol-2-yl)pyridine derivatives, designated CLW01 through CLW31, was evaluated against the A375 human melanoma cell line, which harbors the BRAF V600E mutation. The half-maximal inhibitory concentrations (IC50) were determined and compared with Sorafenib, a clinically approved BRAF inhibitor.[1]

CompoundIC50 (μM) against A375 Cells
CLW14 4.26
CLW27 2.93
Sorafenib Comparable to test compounds

Note: The study states that the IC50 values for CLW14 and CLW27 were comparable to the positive control Sorafenib, without providing a specific value for Sorafenib in the abstract. The most potent compounds from the series were CLW14 and CLW27.[1] In vivo studies on an A375 xenograft nude mice model demonstrated that both CLW14 and CLW27 suppressed tumor growth, with inhibition rates of 35.68% and 42.50% respectively, at a concentration of 50 mg/kg.[1]

Experimental Protocols

The validation of the anti-proliferative activity of these compounds was primarily conducted using cell-based assays that measure cell viability and proliferation. The following are detailed protocols for two standard assays widely used in cancer research for this purpose: the MTT assay and the SRB assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is measured spectrophotometrically.[2]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A375)

  • Complete culture medium

  • This compound derivatives and control compounds (e.g., Sorafenib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the control drug. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.[4][5][6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • Trichloroacetic acid (TCA)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the proposed mechanism of action of this compound derivatives, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Anti-proliferative Activity Screening cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Incubate for 24h (Cell Adhesion) A->B C Add this compound Derivatives D Add Control Drug (e.g., Sorafenib) E Add Vehicle Control (e.g., DMSO) F Incubate for 48-72h C->F D->F E->F G Perform Cell Viability Assay (MTT or SRB) F->G H Measure Absorbance G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J K Compare Activity with Control J->K

Caption: Workflow for in vitro anti-proliferative activity screening.

G Proposed BRAF Signaling Pathway Inhibition cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Transcription Factors->Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->BRAF Inhibits

Caption: Inhibition of the BRAF signaling pathway by derivatives.

References

Unlocking Precision Oncology: A Comparative Analysis of 2-(1H-imidazol-5-yl)pyridine Analogues as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and effective kinase inhibitors is a continuous journey. This guide provides an in-depth comparison of the efficacy of various 2-(1H-imidazol-5-yl)pyridine analogues, a promising class of compounds targeting a range of oncogenic kinases. Through a systematic presentation of experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate informed decisions in the development of next-generation cancer therapeutics.

The dysregulation of protein kinases is a hallmark of many cancers, making them critical targets for therapeutic intervention. The this compound scaffold has emerged as a versatile platform for the design of potent and selective kinase inhibitors. This guide synthesizes findings from recent studies to offer a comparative overview of the efficacy of these analogues against key cancer-associated kinases, including Cyclin-Dependent Kinase 9 (CDK9), Phosphoinositide 3-kinase (PI3K), BRAF, FMS-like Tyrosine Kinase 3 (FLT3), Aurora Kinases, and Src Family Kinases.

Comparative Efficacy of this compound Analogues

The inhibitory activity of various this compound analogues and related imidazopyridine derivatives has been evaluated against a panel of kinases implicated in cancer progression. The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds, providing a quantitative basis for comparison.

Compound IDTarget Kinase(s)IC50 (nM)Cell Line(s)Reference
LB-1 CDK99.22HCT116[1]
Compound 12 PI3K p110α2.8A375, HeLa[2]
CLW14 BRAF4260A375[3]
CLW27 BRAF2930A375[3]
27e Aurora A, FLT338 (Aurora A), 6.2 (FLT3 Kd)SW620[4]
KIM-161 Multiple kinases (BRK, FLT, JAK families)294 (HCT116), 362 (HL60)HCT116, HL60, MCF7, PC3[5]
10d CDK4/67.4 (CDK4), 0.9 (CDK6)-[6]

Key Signaling Pathways and Points of Inhibition

Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they target. The following diagrams, generated using Graphviz, illustrate the points of inhibition by this compound analogues within critical cancer-related signaling cascades.

CDK9_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Ser2 DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription DSIF_NELF->Transcription Inhibitor This compound Analogue (e.g., LB-1) Inhibitor->PTEFb

CDK9-mediated transcriptional elongation and its inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Inhibitor This compound Analogue (e.g., Compound 12) Inhibitor->PI3K

The PI3K/AKT/mTOR signaling pathway and PI3K inhibition.

BRAF_MEK_ERK_Pathway Growth_Factor Growth Factor RAS RAS Growth_Factor->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor 2-(1H-imidazol-2-yl)pyridine Analogue (e.g., CLW27) Inhibitor->BRAF

The BRAF/MEK/ERK signaling cascade and BRAF inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 values of the this compound analogues against their target kinases. Specific substrates and conditions may vary depending on the kinase being assayed.

Materials:

  • Recombinant human kinase (e.g., CDK9/Cyclin T1, PI3Kα, BRAF, etc.)

  • Kinase-specific substrate (e.g., CDK7/9tide for CDK9, MEK1 for BRAF)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound analogues) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control wells).

    • Add 2.5 µL of the recombinant kinase solution diluted in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP. The final ATP concentration is typically at or near the Km for the enzyme.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the anti-proliferative activity of the kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A375, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. Include a DMSO-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The analogues discussed in this guide demonstrate potent and, in some cases, selective inhibition of key oncogenic kinases. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology drug discovery. Future efforts should focus on optimizing the structure-activity relationship of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical translation as effective anti-cancer agents.

References

A Comparative Guide to Analytical Method Validation for the Quantification of 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-(1H-imidazol-5-yl)pyridine. The information presented herein is based on established analytical practices for related heterocyclic compounds and serves as a foundational guide for method development and validation.

Method Comparison: HPLC-UV vs. GC-MS

A summary of the typical performance characteristics of HPLC-UV and GC-MS for the quantification of small aromatic heterocyclic compounds like this compound is presented below. These values are representative and may vary depending on the specific instrumentation, column, and analytical conditions employed.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **≥ 0.999[1]≥ 0.999[2]
Range 1 - 100 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%[1]95 - 105%
Precision (% RSD)
- Repeatability≤ 2%[1]≤ 5%
- Intermediate Precision≤ 3%[1]≤ 10%
Limit of Detection (LOD) ~0.1 µg/mL[3][4]~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL
Specificity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sample Throughput HighModerate
Derivatization Required NoPotentially, to improve volatility

Analytical Method Validation Workflow

The process of analytical method validation ensures that the chosen method is suitable for its intended purpose. A generalized workflow for the validation of an analytical method is depicted below.

Analytical Method Validation Workflow Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: A flowchart of the analytical method validation process.

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is often preferred for its robustness, high throughput, and ease of use in quality control settings.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.025 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the UV absorbance of the imidazole and pyridine chromophores)

  • Run Time: 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound, dissolve it in the mobile phase in a 10 mL volumetric flask, and sonicate for 15 minutes. Dilute to the mark with the mobile phase. Further dilute with the mobile phase to a concentration within the calibration range.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and specificity, which can be advantageous for trace-level analysis or in complex matrices.

1. Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 145, 118, 91).

2. Standard and Sample Preparation:

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization of the imidazole N-H group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required. If so, a consistent derivatization procedure for both standards and samples must be developed and validated.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, and 10 µg/mL) using the same solvent.

  • Sample Solution: Extract a known amount of the sample with a suitable solvent. The extract may need to be concentrated or diluted to fall within the calibration range.

3. Analysis Procedure:

  • Condition the GC-MS system.

  • Inject a solvent blank to check for system cleanliness.

  • Inject the working standard solutions to build a calibration curve based on the peak area of the primary monitored ion.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(1H-imidazol-5-yl)pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(1H-imidazol-5-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as inhibitors of p38 MAP kinase and BRAF kinase. The information is compiled from various studies to aid in the rational design of next-generation inhibitors for therapeutic applications in inflammation and oncology.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and imidazole rings. The following tables summarize the quantitative data from key studies, highlighting the impact of various structural modifications on inhibitory potency.

Table 1: SAR of this compound Derivatives as p38α MAP Kinase Inhibitors
Compound IDR1 (Pyridine)R2 (Imidazole N1)R3 (Imidazole C4)p38α IC50 (nM)Cellular Activity (LPS-induced TNF-α, IC50)
11a 4-FluorophenylHH470.29 µM (PGE2), 0.61 µM (NO)
11d 4-ChlorophenylHH4578.03 nM (TNF-α), 17.6 µM (IL-6), 82.15 nM (IL-1β)
Reference
SB203580 4-FluorophenylH4-(4-pyridyl)~50-100Potent inhibitor

Data synthesized from a study on imidazol-5-yl pyridine derivatives as p38α inhibitors.

Key SAR Insights for p38α Inhibition:

  • Pyridine Ring Substitution (R1): The nature of the substituent at the 4-position of the pyridine ring significantly influences potency. Halogenated phenyl groups, such as 4-fluorophenyl and 4-chlorophenyl, are well-tolerated and contribute to potent inhibition.

  • Imidazole Ring Substitution (R2, R3): The imidazole core is crucial for binding to the kinase hinge region. Modifications at the N1 and C4 positions can modulate selectivity and potency.

Table 2: SAR of 2-(1H-imidazol-2-yl)pyridine Derivatives as BRAF Inhibitors
Compound IDR-group on PyridineR-group on ImidazoleBRAF V600E IC50 (µM)A375 Cell Proliferation IC50 (µM)
CLW14 HSubstituted phenylureaNot reported4.26
CLW27 HDifferent substituted phenylureaNot reported2.93
Reference
Sorafenib --6 (wild-type BRAF)~3-8

Data from a study on Sorafenib derivatives with a 2-(1H-imidazol-2-yl)pyridine core.

Key SAR Insights for BRAF Inhibition:

  • Phenylurea Moiety: A key feature for potent BRAF inhibition in this series is the presence of a substituted phenylurea group attached to the imidazole ring. The substitution pattern on the terminal phenyl ring of the urea is a critical determinant of anti-proliferative activity.

  • Core Scaffold: The 2-(1H-imidazol-2-yl)pyridine core serves as an effective scaffold for orienting the key pharmacophoric features required for BRAF binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound derivatives.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase.

  • Reagents and Materials: Recombinant active p38α kinase, ATF2 substrate, ATP, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add a solution of p38α kinase to each well (except for the negative control).

    • Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol.

    • The luminescent signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on the viability and proliferation of cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line (e.g., A375 for BRAF inhibitors) in appropriate media and conditions.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration and determine the IC50 value.

Cellular Assay for p38α Inhibition (LPS-induced TNF-α Release)

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

  • Cell Line: Use a human monocytic cell line such as THP-1.

  • Procedure:

    • Seed THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

    • Incubate the plate for 4-6 hours at 37°C.

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

p38_MAPK_Signaling_Pathway stimuli Inflammatory Cytokines / Stress (e.g., LPS, UV) receptor Receptor (e.g., TLR4) stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates response Cellular Response (e.g., TNF-α production) substrates->response inhibitor This compound Derivatives inhibitor->p38 BRAF_MEK_ERK_Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras braf BRAF (V600E Mutant) ras->braf mek MEK1/2 braf->mek erk ERK1/2 mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 2-(1H-imidazol-2-yl)pyridine Derivatives inhibitor->braf Experimental_Workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Kinase Assay (e.g., p38α, BRAF) synthesis->in_vitro cellular Cell-Based Assays (Proliferation, Cytokine Release) in_vitro->cellular sar SAR Analysis & Lead Optimization in_vitro->sar in_vivo In Vivo Efficacy (Xenograft Models) cellular->in_vivo cellular->sar in_vivo->sar

Head-to-Head Comparison: 2-(1H-imidazol-5-yl)pyridine Derivatives Emerge as Potential BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-(1H-imidazol-5-yl)pyridine derivatives reveals their potential as viable candidates for BRAF inhibition, a critical target in cancer therapy. This guide provides a head-to-head comparison with established BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—supported by experimental data to offer researchers, scientists, and drug development professionals a thorough understanding of their comparative performance.

Quantitative Performance Analysis

The inhibitory effects of two promising this compound derivatives, designated as CLW14 and CLW27, were evaluated against the BRAF V600E mutated human melanoma cell line, A375. The half-maximal inhibitory concentrations (IC50) are presented below in comparison to commercially available, potent BRAF inhibitors.

CompoundTypeTarget Cell LineIC50 (µM)
CLW14 This compound DerivativeA3754.26[1]
CLW27 This compound DerivativeA3752.93[1]
Sorafenib Positive Control (Multi-kinase inhibitor)A375Comparable to CLW14 and CLW27[1]
Vemurafenib Known BRAF InhibitorA375~0.05 - 13.2 (Varies by study)
Dabrafenib Known BRAF InhibitorA375~0.0095 - 0.0315[2][3]
Encorafenib Known BRAF InhibitorA375~0.004 - 0.04[4][5]

Visualizing the BRAF Signaling Pathway

The BRAF protein is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is crucial for regulating cell growth and proliferation. Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell division and tumor growth. The following diagram illustrates the canonical BRAF signaling cascade and the point of intervention for BRAF inhibitors.

BRAF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors BRAF Inhibitors BRAF Inhibitors (e.g., this compound derivatives, Vemurafenib, Dabrafenib, Encorafenib) BRAF Inhibitors->BRAF Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation

BRAF Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

BRAF Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against the BRAF kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase Buffer - BRAF Enzyme - Substrate (e.g., MEK1) - ATP plate Plate Compounds and Enzyme: - Add compounds to 384-well plate - Add BRAF enzyme reagents->plate compounds Prepare Test Compounds: - Serial dilutions of this compound derivatives - Known BRAF inhibitors (Vemurafenib, etc.) - DMSO (Control) compounds->plate initiate Initiate Reaction: - Add ATP/Substrate mix plate->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction & Detect: - Add detection reagent (e.g., ADP-Glo™) incubate->stop read Read Luminescence stop->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 values calculate->ic50

Workflow for a BRAF Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.5 mM DTT).

  • Compound Plating: Serially diluted test compounds and controls are plated into a 384-well assay plate.

  • Enzyme Addition: Recombinant human BRAF V600E enzyme is added to each well, and the plate is incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing the substrate (e.g., inactive MEK1) and ATP.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent such as ADP-Glo™ (Promega).

  • Data Analysis: Luminescence is measured, and the data is used to calculate the percent inhibition for each compound concentration. IC50 values are then determined by fitting the data to a dose-response curve.

Cell Viability Assay (A375 Cell Line)

This protocol describes the determination of cell viability in the A375 human melanoma cell line following treatment with BRAF inhibitors using a standard MTT or similar colorimetric assay.

Methodology:

  • Cell Seeding: A375 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (CLW14, CLW27, and known inhibitors). Control wells receive medium with DMSO.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

In Vivo Efficacy in Xenograft Model

The lead compounds CLW14 and CLW27 demonstrated notable in vivo anti-tumor activity in an A375 xenograft nude mice model.[1] Administration of these compounds at a concentration of 50 mg/kg resulted in a tumor growth inhibition of 35.68% and 42.50%, respectively.[1] This in vivo efficacy, coupled with their in vitro potency, underscores the potential of this compound derivatives as promising leads for the development of novel BRAF inhibitors.

Conclusion

The this compound derivatives, CLW14 and CLW27, exhibit significant inhibitory activity against the BRAF V600E mutated A375 melanoma cell line. While their in vitro potency is less than that of the highly optimized, approved BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib, their demonstrated in vivo anti-tumor effects position them as a valuable scaffold for further lead optimization in the pursuit of next-generation cancer therapeutics. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-(1H-imidazol-5-yl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2-(1H-imidazol-5-yl)pyridine (CAS No. 18653-75-3). Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals. The information is compiled from safety data sheets and general best practices for handling chemical compounds with similar hazard profiles.

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[1][2] The Globally Harmonized System (GHS) pictogram associated with this hazard is GHS07, indicating a health hazard.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Double-gloving is recommended for extended contact.[5][6]Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat, long pants, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[3][4][5]Prevents inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling is crucial to minimize exposure and environmental impact.

  • Preparation and Engineering Controls:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

    • Designate a specific area for handling the compound to contain potential spills.

  • Donning Personal Protective Equipment:

    • Before handling, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[5]

    • Avoid the formation of dust and aerosols.[1]

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[4]

First Aid Measures

  • In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.

  • In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][4] Seek immediate medical attention.

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][7]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[4][5]

  • Waste Treatment and Disposal: Waste containing this compound should be treated as hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant.[4] Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Clean Work Area handle2->handle3 disp1 Collect Contaminated Waste handle3->disp1 disp2 Seal and Label Waste Container disp1->disp2 disp3 Transfer to Hazardous Waste Storage disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.